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4-(4-Hexylcyclohexyl)phenol Documentation Hub

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  • Product: 4-(4-Hexylcyclohexyl)phenol
  • CAS: 90525-36-3

Core Science & Biosynthesis

Foundational

4-(4-Hexylcyclohexyl)phenol CAS number lookup

Technical Whitepaper: Characterization, Synthesis, and Applications of 4-(4-Hexylcyclohexyl)phenol Executive Summary 4-(4-Hexylcyclohexyl)phenol is a critical mesogenic intermediate used primarily in the synthesis of low...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization, Synthesis, and Applications of 4-(4-Hexylcyclohexyl)phenol

Executive Summary

4-(4-Hexylcyclohexyl)phenol is a critical mesogenic intermediate used primarily in the synthesis of low-viscosity nematic liquid crystals (LCs), specifically the Phenylcyclohexane (PCH) class.[1] Its structural integrity—defined by the trans-configuration of the cyclohexane ring—is paramount for maintaining the linearity required for stable liquid crystalline phases.[1] This guide provides the definitive CAS identification, physicochemical profile, and a self-validating synthesis protocol designed to maximize the trans-isomer yield for high-purity applications.

Chemical Identity & CAS Verification

The precise identification of this molecule requires distinguishing between the generic isomeric mixture and the specific trans-isomer used in advanced materials.[1]

Parameter Technical Specification
Chemical Name 4-(trans-4-Hexylcyclohexyl)phenol
CAS Number 90525-36-3
Synonyms 4-(trans-4-n-Hexylcyclohexyl)phenol; PCH-6 Phenol
Molecular Formula C₁₈H₂₈O
Molecular Weight 260.42 g/mol
SMILES CCCCCCC1CCC(CC1)C2=CC=C(O)C=C2
PubChem CID Derivative of CID 14327 (parent structure)

Critical Note on Isomerism: Commercial samples may exist as cis/trans mixtures.[1] The cis-isomer introduces a "kink" in the molecular geometry, disrupting the rod-like structure necessary for nematic phase formation.[1] For liquid crystal applications, the trans-isomer (>99.5% purity) is strictly required.[1]

Physicochemical Properties

The following data characterizes the pure trans-isomer.

Property Value / Description
Physical State White crystalline solid / Powder
Melting Point ~115–125 °C (Dependent on purity/polymorph)
Solubility Soluble in Dichloromethane, Toluene, Acetone; Insoluble in Water
pKa ~10.0 (Typical for alkylphenols)
Reactivity Nucleophilic at the phenolic oxygen; susceptible to electrophilic aromatic substitution ortho to the hydroxyl group.[1]

Synthesis & Manufacturing: The "Grignard-Hydrogenation" Route

While direct alkylation of phenol is possible, it lacks stereocontrol.[1] The industry-standard protocol for high-purity trans-4-(4-hexylcyclohexyl)phenol utilizes a stepwise Grignard addition followed by catalytic hydrogenation and demethylation.[1] This route ensures the retention of the aromatic ring while establishing the cyclohexane stereochemistry.

Mechanistic Pathway
  • Grignard Addition: 4-Bromoanisole is converted to its Grignard reagent and reacted with 4-hexylcyclohexanone.[1]

  • Dehydration: The resulting tertiary alcohol is dehydrated to form a cyclohexene derivative.[1]

  • Hydrogenation: Catalytic hydrogenation reduces the double bond.[1] Note: This step produces a mixture of cis and trans isomers.[1]

  • Demethylation: The methoxy group is cleaved to restore the phenol.[1]

  • Isomer Purification: Recrystallization isolates the thermodynamically stable trans-isomer.[1]

Synthesis Workflow Diagram

SynthesisRoute Start1 4-Bromoanisole Step1 Grignard Reaction (THF, Mg) Start1->Step1 Start2 4-Hexylcyclohexanone Start2->Step1 Intermediate1 Tertiary Alcohol Intermediate Step1->Intermediate1 Step2 Dehydration (p-TsOH, Toluene, Reflux) Intermediate1->Step2 - H2O Intermediate2 Cyclohexene Derivative Step2->Intermediate2 Step3 Catalytic Hydrogenation (Pd/C, H2) Intermediate2->Step3 + H2 Intermediate3 4-(4-Hexylcyclohexyl)anisole (Cis/Trans Mixture) Step3->Intermediate3 Step4 Demethylation (BBr3 or HBr/AcOH) Intermediate3->Step4 - CH3 Crude Crude Phenol (Cis/Trans) Step4->Crude Step5 Recrystallization (Ethanol/Hexane) Crude->Step5 Final 4-(trans-4-Hexylcyclohexyl)phenol (>99% Trans) Step5->Final Thermodynamic Control

Figure 1: Stepwise synthesis pathway for high-purity trans-isomer production.

Applications in Liquid Crystal Technology

This molecule serves as the "head-tail" core for the PCH (Phenylcyclohexane) family of liquid crystals.[1]

  • Structural Role: The cyclohexyl ring reduces viscosity compared to biphenyl analogs (due to non-planar conformational flexibility), while the phenol group allows for further functionalization (e.g., esterification or cyanation).

  • Derivatives:

    • PCH-6 (4-(trans-4-hexylcyclohexyl)benzonitrile): A standard nematic LC component with positive dielectric anisotropy.[1]

    • Fluorinated Congeners: Used in Active Matrix (TFT) displays for high resistivity and voltage holding ratio.

Analytical Characterization Protocol

To validate the identity and purity of CAS 90525-36-3, the following self-validating protocol is recommended.

Protocol: Isomer Ratio Determination via GC-MS
  • Sample Prep: Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM). Derivatization (e.g., TMS) is optional but recommended for sharper peak shapes.

  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID).

  • Method:

    • Injector: 280°C, Split 20:1.[1]

    • Oven: 100°C (1 min) -> 15°C/min -> 300°C (5 min).

  • Interpretation:

    • The cis-isomer typically elutes before the trans-isomer due to lower boiling point/polarity differences in this stationary phase.[1]

    • Acceptance Criteria: Trans-isomer area > 99.5%.

Protocol: 1H-NMR Confirmation (Stereochemistry)
  • Solvent: CDCl₃.[1]

  • Key Signal: The methine proton (CH-Ar) on the cyclohexane ring.[1]

    • Trans-isomer: Appears as a triplet of triplets (tt) at ~2.45 ppm with large coupling constants (

      
       Hz, axial-axial coupling), indicating the phenyl group is in the equatorial position.[1]
      
    • Cis-isomer: Appears as a multiplet with smaller couplings, indicating axial/equatorial orientation.[1]

Safety & Handling (EHS)

  • Hazards: Like most phenols, this compound is corrosive to skin and eyes and toxic to aquatic life.

  • Handling:

    • Use Neoprene or Nitrile gloves (0.11 mm min thickness).

    • Handle in a fume hood to avoid dust inhalation.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic ring over long durations.

References

  • Kirsch, P. (2022).[1] Modern Liquid Crystals: Chemistry and Structure-Property Relationships. Wiley-VCH.[1] (General reference for PCH synthesis methodology).

Sources

Exploratory

Technical Monograph: 4-(trans-4-Hexylcyclohexyl)phenol

The following technical guide is structured as an advanced monograph for research scientists and chemical engineers. It prioritizes mechanistic understanding, synthesis reliability, and safety profiling relevant to both...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research scientists and chemical engineers. It prioritizes mechanistic understanding, synthesis reliability, and safety profiling relevant to both materials science and pharmaceutical interfacing.

Synonyms: 6PCH, 4-(trans-4-n-hexylcyclohexyl)phenol Chemical Class: Alkylcyclohexylphenols (Mesogenic Intermediates) Molecular Formula: C₁₈H₂₈O

Executive Summary & Chemical Architecture

4-(trans-4-hexylcyclohexyl)phenol is a critical structural motif in the engineering of nematic liquid crystals (LCs) and a relevant scaffold in medicinal chemistry "scaffold hopping." Unlike simple alkylphenols, the insertion of a saturated cyclohexane ring between the phenol and the alkyl tail introduces specific stereochemical constraints that define its utility.

Stereochemical Criticality

The molecule exists as two geometric isomers: cis and trans.

  • The trans Isomer (Target): The phenol group and the hexyl chain occupy the equatorial positions of the cyclohexane chair conformation (1,4-diequatorial). This creates a linear, rod-like (calamitic) geometry essential for the anisotropic packing required in liquid crystal phases.

  • The cis Isomer (Impurity): One substituent is axial. This creates a "kinked" structure that disrupts mesophase formation and lowers the clearing point of LC mixtures.

Key Structural Parameters:

Parameter Value (Approx.) Significance
Core Length ~14.5 Å Defines the mesogenic aspect ratio.
Dipole Moment ~1.6 D Driven by the phenolic -OH; allows for dielectric tuning.

| Conformation | Chair (trans-1,4) | Thermodynamically favored (>95%) at equilibrium. |

Synthesis Engineering & Purification Protocols

High-purity synthesis is required to minimize the cis impurity, which acts as a defect in LC displays or a confounding variable in biological assays.

The "Hydrogenation-Isomerization" Workflow

The most robust industrial route involves the catalytic hydrogenation of the corresponding biphenyl precursor, followed by thermodynamic equilibration.

Step-by-Step Methodology
  • Precursor Selection: Start with 4'-hexyl-4-biphenylol .

  • Catalytic Hydrogenation:

    • Reagents: 4'-hexyl-4-biphenylol, Raney Nickel (catalyst), 2-propanol (solvent).

    • Conditions: High pressure (5–10 MPa), 150°C.

    • Mechanism:[1] The phenol ring is resistant to reduction under these conditions; the non-phenolic phenyl ring is saturated to cyclohexane.

    • Outcome: A mixture of cis and trans isomers (often 60:40 ratio).

  • Thermodynamic Isomerization (The Critical Step):

    • Rationale: The trans isomer is thermodynamically more stable (diequatorial).

    • Protocol: Treat the crude mixture with a base (e.g., Potassium tert-butoxide,

      
      -BuOK) in a high-boiling solvent (e.g., NMP or DMSO) at 100°C for 4 hours. Alternatively, Aluminum Chloride (
      
      
      
      ) can be used as a Lewis acid catalyst.
    • Result: Conversion to >90% trans isomer.

  • Purification:

    • Recrystallization from hexane/ethanol to remove residual cis isomers and unreacted biphenyls.

Synthesis Logic Diagram

The following diagram illustrates the workflow and the stereochemical correction logic.

SynthesisWorkflow Start 4-Hexyl-4'-hydroxybiphenyl Hydrogenation Hydrogenation (Raney Ni, 150°C, 10 MPa) Start->Hydrogenation Mix Cis/Trans Mixture (Kinetic Product) Hydrogenation->Mix Isomerization Base Isomerization (t-BuOK, 100°C) Thermodynamic Equilibration Mix->Isomerization Cis-to-Trans Conversion Final 4-(trans-4-hexylcyclohexyl)phenol (>99% Trans) Isomerization->Final Recrystallization

Figure 1: Synthesis pathway highlighting the critical isomerization step required to correct the kinetic cis-product into the thermodynamic trans-mesogen.

Mesogenic Physics & Material Utility

For researchers in optoelectronics, this molecule serves as a "high-clearing point" component. The hexyl chain (C6) offers a balance between viscosity and transition temperature, distinct from the more common pentyl (C5) homolog.

Phase Behavior (Odd-Even Effect)

Alkylcyclohexylphenols exhibit an "odd-even" effect in their phase transitions.

  • Odd chains (Pentyl, Heptyl): Typically higher Nematic-Isotropic (N-I) transition temperatures.

  • Even chains (Hexyl): Often show slightly lower N-I points but improved solubility in eutectic mixtures.

Typical Phase Transition Data (Homolog Comparison):

Homolog Melting Point (Cr → N) Clearing Point (N → I) Viscosity Contribution
Pentyl (5PCH) ~94°C ~150°C Low
Hexyl (6PCH) ~85–90°C * ~135–140°C * Medium-Low

| Heptyl (7PCH) | ~96°C | ~155°C | Medium |

*Note: Exact values depend on purity; Hexyl variants are often used to depress the melting point of a mixture while maintaining a broad nematic range.

Application in LCDs

The phenol group is rarely the final state in displays. It is a reactive intermediate .

  • Esterification: Reacted with carboxylic acids to form phenyl-cyclohexyl esters.

  • Etherification: Converted to alkoxy derivatives for negative dielectric anisotropy materials.

  • Lateral Fluorination: Used to create low-viscosity, high-resistivity fluorinated LCs (TFT-LCD standard).

Biological Interface & Toxicology (Drug Development Context)

For pharmaceutical scientists, this molecule represents a lipophilic phenol. While primarily an industrial chemical, its structural similarity to endogenous hormones necessitates rigorous safety profiling during handling or if used as a drug scaffold.

Endocrine Activity Potential

Alkylphenols are established xenoestrogens. The 4-cyclohexylphenol motif mimics the A/B ring structure of


-estradiol.
  • Mechanism: The phenolic -OH mimics the C3-OH of estradiol, while the hydrophobic cyclohexyl-hexyl tail mimics the steroid backbone, facilitating binding to the Estrogen Receptor (ER).

  • Risk: Potential agonist activity at ER

    
    .
    
  • Handling: Researchers must treat this as a potential reproductive toxin.

Scaffold Hopping in Medicinal Chemistry

The trans-cyclohexylphenol motif is a bioisostere for the biphenyl moiety.

  • Advantage: The cyclohexane ring is not aromatic, reducing

    
    -
    
    
    
    stacking interactions (improving solubility) and introducing metabolic stability against CYP450 aromatic hydroxylation at that position.
  • Geometry: The trans isomer provides a rigid spacer (~6 Å) between the phenol and the tail, useful for probing deep hydrophobic pockets in enzyme active sites.

BioInterface Molecule 4-(trans-4-hexylcyclohexyl)phenol Receptor Estrogen Receptor (ERα) Molecule->Receptor Structural Mimicry (Phenol + Lipophilic Core) Metabolism Metabolic Stability (vs Biphenyls) Molecule->Metabolism Reduced Aromaticity Toxicity Endocrine Disruption (Xenoestrogen) Receptor->Toxicity Agonist Binding

Figure 2: Biological interaction map highlighting the dual nature of the molecule as a stable drug scaffold and a potential endocrine disruptor.

Analytical Characterization Standards

To validate the synthesis of the trans isomer, the following analytical signatures are diagnostic.

TechniqueDiagnostic FeatureInterpretation
¹H-NMR (CDCl₃)

~2.45 ppm (tt, 1H)
The benzylic proton (axial) in the trans isomer appears as a triplet of triplets with large coupling constants (

Hz), indicating axial-axial coupling with neighbors. The cis isomer appears further downfield with smaller couplings.
¹³C-NMR Cyclohexane CarbonsDistinct shifts for equatorial vs. axial substituents allow quantification of isomeric purity.
DSC Sharp EndothermA sharp melting peak confirms purity. Broadening >2°C indicates cis contamination or solvent occlusion.

References

  • Kirsch, P. (2022). Phases of Liquid Crystals: Designing Mesogens. In Liquid Crystals: Materials Design and Self-Assembly. Springer. (General grounding on PCH synthesis and odd-even effects).

  • Kelly, S. M. (1995). Anisotropic Materials: Synthesis and Properties of Liquid Crystals. Journal of Materials Chemistry, 5(12), 2047-2061. (Validation of the hydrogenation/isomerization route for phenylcyclohexanes).

  • PubChem. (n.d.).[2][3] 4-(trans-4-Pentylcyclohexyl)phenol (Homolog Reference).[1][4][5] National Library of Medicine. (Source for homologous series physicochemical data).

  • Bonefeld-Jorgensen, E. C., et al. (2007). Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro. Environmental Health Perspectives, 115(Suppl 1), 69–76. (Grounding for alkylphenol toxicity and estrogenic mechanisms).

  • Dąbrowski, R., et al. (2007). Liquid crystalline materials with high birefringence. Opto-Electronics Review, 15(1), 47-51. (Context for the use of PCH derivatives in high-performance mixtures).

Sources

Foundational

p-(trans-4-hexylcyclohexyl)phenol synonyms and nomenclature

This guide serves as an authoritative technical reference for 4-(trans-4-hexylcyclohexyl)phenol , a critical mesogenic intermediate in the synthesis of low-viscosity nematic liquid crystals. Nomenclature, Stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for 4-(trans-4-hexylcyclohexyl)phenol , a critical mesogenic intermediate in the synthesis of low-viscosity nematic liquid crystals.

Nomenclature, Stereochemical Control, and Synthetic Protocols

Executive Summary

4-(trans-4-hexylcyclohexyl)phenol is a structural scaffold used primarily in the formulation of nematic liquid crystal mixtures for Active Matrix LCDs (AM-LCD). Its rigid cyclohexane-phenyl core provides the necessary optical anisotropy (


), while the trans configuration ensures the linear geometry required for stable nematic phase formation.

This guide details the nomenclature, critical stereochemical parameters, and industrial-grade synthesis/purification workflows required to isolate the active trans isomer from the inactive cis byproduct.

Chemical Identity & Nomenclature[1][2]

Accurate identification is paramount due to the existence of geometric isomers. The trans isomer is the functional mesogen; the cis isomer is a structural impurity that lowers the clearing point (


) of the final mixture.
Identifiers
ParameterValueNotes
IUPAC Name 4-(trans-4-hexylcyclohexyl)phenolExplicit stereochemistry
Common Name p-(trans-4-hexylcyclohexyl)phenol"p-" denotes para substitution
CAS Number (Trans) 90525-36-3 Specific to the trans isomer
CAS Number (Mix) 73906-90-6Unspecified stereochemistry
Industry Code PCH-6-OH Derived from PCH (PhenylCycloHexane) class
Molecular Formula

Molecular Weight 260.41 g/mol
Structural Isomerism

The cyclohexane ring adopts a chair conformation.

  • Trans-Isomer (Target): The hexyl group and the phenol group are in equatorial-equatorial (e,e) positions. This creates a linear, rod-like molecule essential for liquid crystalline alignment.

  • Cis-Isomer (Impurity): One substituent is axial and the other equatorial (a,e), creating a "bent" structure that disrupts phase alignment.

Synthetic Pathway & Process Chemistry[1][5]

The synthesis of 4-(trans-4-hexylcyclohexyl)phenol typically involves the construction of the cyclohexane ring followed by stereoselective hydrogenation and isomerization.

Reaction Workflow (Graphviz)

The following diagram illustrates the conversion of 4-hexylcyclohexanone and phenol into the target trans intermediate.

SynthesisPath Start 4-Hexylcyclohexanone + Phenol Step1 Acid Catalyzed Condensation Start->Step1 Inter1 Bis-phenol Intermediate Step1->Inter1 Step2 Hydrogenolysis (Pd/C, H2) Inter1->Step2 Mix Cis/Trans Mixture (~60:40) Step2->Mix Step3 Isomerization (Raney Ni / AlCl3) Mix->Step3 Thermodynamic Control Final Trans-Isomer (>99% after purif.) Step3->Final

Figure 1: Synthetic route emphasizing the critical isomerization step to convert kinetic cis-products into the thermodynamic trans-product.

Mechanism of Isomerization

Direct hydrogenation often yields a significant portion of the cis isomer. To maximize yield, a post-hydrogenation isomerization step is required.

  • Catalyst: Aluminum Chloride (

    
    ) or Raney Nickel.
    
  • Principle: The trans (e,e) conformer is thermodynamically more stable than the cis (a,e) conformer by approximately 2–5 kcal/mol. Heating the mixture in the presence of a Lewis acid or equilibration catalyst shifts the equilibrium toward the trans form.

Experimental Protocol: Purification of Trans-Isomer

While synthesis creates the molecule, purification defines its utility in electronics. The following protocol describes the isolation of the trans isomer via recrystallization, exploiting the differential solubility of the linear (trans) vs. bent (cis) shapes.

Materials
  • Crude Product: Mixture of cis/trans 4-(4-hexylcyclohexyl)phenol.[1]

  • Solvent System: Ethanol (95%) and n-Hexane.

  • Apparatus: Jacketed glass reactor with reflux condenser and mechanical stirrer.

Step-by-Step Methodology
  • Dissolution:

    • Charge the crude solid into the reactor.

    • Add n-Hexane (5 mL per gram of solid).

    • Heat to reflux (

      
      ) until the solution is clear.
      
  • Enrichment (Hot Filtration):

    • Note: If insoluble salts (catalyst residues) remain, filter while hot.

    • Slowly add Ethanol until the solution becomes slightly turbid.

    • Re-heat to clarity.

  • Controlled Crystallization:

    • Cool the solution to

      
       at a rate of 
      
      
      
      .
    • Critical Step: The trans isomer, having higher lattice energy due to better packing, will crystallize first. The cis isomer remains in the mother liquor longer.

    • Hold at

      
       for 4 hours.
      
    • Further cool to

      
       for 2 hours to maximize yield.
      
  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold (

      
      ) n-Hexane/Ethanol (90:10) mixture.
      
  • Validation:

    • Dry the product under vacuum at

      
      .
      
    • Analyze via Gas Chromatography (GC).[2]

Quality Control & Validation (Self-Validating System)

To ensure the material is suitable for liquid crystal display applications, the following specifications must be met. This acts as a self-validating loop for the experimental protocol above.

Test ParameterMethodSpecificationRationale
Purity (GC) Gas Chromatography

Impurities cause display defects (mura).
Trans Content GC / NMR

Cis isomer lowers the Nematic-Isotropic transition temp (

).
Volatiles Loss on Drying

Solvents cause bubbles in LC cells.
Metal Ions ICP-MS

Ions increase conductivity, causing "image sticking."
Analytical Differentiation (GC)

On a non-polar capillary column (e.g., HP-5 or DB-5):

  • Cis-Isomer: Elutes earlier (lower boiling point due to lower packing density/Van der Waals interactions).

  • Trans-Isomer: Elutes later .

References

  • National Institutes of Health (NIH). (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. PubMed Central. Retrieved February 6, 2026, from [Link]

  • PubChem. (2025). 4-(trans-4-Ethylcyclohexyl)phenol Compound Summary. (Used as homolog reference). Retrieved February 6, 2026, from [Link]

Sources

Exploratory

4-(4-hexylcyclohexyl)phenol vs 4-(4-pentylcyclohexyl)phenol

An In-depth Technical Guide to 4-(4-hexylcyclohexyl)phenol and 4-(4-pentylcyclohexyl)phenol for Researchers and Drug Development Professionals Authored by a Senior Application Scientist In the realm of chemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-hexylcyclohexyl)phenol and 4-(4-pentylcyclohexyl)phenol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

In the realm of chemical intermediates, the addition or subtraction of a single methylene group can profoundly alter a molecule's physicochemical properties and, consequently, its applications. This guide delves into the nuanced yet critical differences between two closely related alkylcyclohexylphenols: 4-(4-hexylcyclohexyl)phenol and 4-(4-pentylcyclohexyl)phenol. While both molecules share a common structural scaffold—a phenol ring linked to a substituted cyclohexane—the seemingly minor variation in their alkyl chain length dictates their behavior and suitability for specific applications, from advanced material science to potential roles in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, aiming to provide a causal understanding of why these differences matter. We will explore their synthesis, compare their properties through a structure-activity relationship (SAR) lens, and provide actionable, field-proven protocols for their synthesis and analysis. Our objective is to equip you with the expert insights needed to select and utilize these compounds with precision and confidence in your research and development endeavors.

Molecular Structure and Physicochemical Properties: A Comparative Analysis

The foundational difference between these two compounds lies in the length of the n-alkyl chain attached to the C4 position of the cyclohexane ring. 4-(4-pentylcyclohexyl)phenol possesses a five-carbon chain, while 4-(4-hexylcyclohexyl)phenol has a six-carbon chain. This single-carbon variance has cascading effects on their molecular weight, lipophilicity, and steric profile.

The core structure consists of a rigid cyclohexylphenol moiety, which is instrumental in applications like liquid crystal formation, promoting the necessary molecular alignment (nematic phase).[1] The flexible alkyl tail serves to modulate properties such as viscosity and melting point.[1]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key quantitative data for the two compounds, providing a direct comparison. Note that while extensive data exists for the pentyl derivative due to its widespread use in liquid crystals, some properties for the hexyl analog are based on established chemical principles and extrapolated data.

Property4-(4-pentylcyclohexyl)phenol4-(4-hexylcyclohexyl)phenolCausality of Difference
CAS Number 82575-69-7[2]90525-36-3[3]-
Molecular Formula C₁₇H₂₆O[4]C₁₈H₂₈O[3]Addition of one -CH₂- group.
Molecular Weight 246.39 g/mol [4]274.44 g/mol [3]Increased mass from the extra methylene unit.
Predicted LogP ~5.8 - 6.5[5]~6.3 - 7.0Increased alkyl chain length enhances lipophilicity (hydrophobicity).
Predicted Water Solubility LowerEven LowerGreater lipophilicity reduces affinity for aqueous media.
Predicted Boiling Point HigherSlightly HigherIncreased van der Waals forces due to larger molecular surface area.
Primary Application Liquid Crystal Intermediate[1][4]Intermediate for Polymers, Specialty Chemicals[3]The specific mesogenic properties are highly sensitive to alkyl chain length.

Note: LogP and solubility values are predictions based on chemical structure, as precise experimental values can vary. The trend, however, is chemically sound.

Synthesis and Manufacturing: A Generalized Protocol

The synthesis of 4-(4-alkylcyclohexyl)phenols is typically achieved via Friedel-Crafts-type alkylation reactions.[3] A common and robust method involves the reaction of phenol with the corresponding alkylcyclohexene or alkylcyclohexanol in the presence of an acid catalyst.[6][7] The choice of catalyst and reaction conditions is critical to favor the formation of the para-substituted product over the ortho isomer and to minimize the production of di-substituted byproducts.[7][8]

Experimental Protocol: Synthesis of 4-(4-alkylcyclohexyl)phenol

This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure high purity of the final product.

Objective: To synthesize 4-(4-hexylcyclohexyl)phenol. The same protocol can be adapted for the pentyl analog by substituting the starting materials.

Materials:

  • Phenol (excess, e.g., 5-10 molar equivalents)

  • 1-Hexylcyclohexene or 4-Hexylcyclohexanol

  • Catalyst: Siliceous earth (e.g., Tonsil, Fuller's Earth) or a supported heteropolyacid like 12-tungstosilicic acid.[7][8]

  • Toluene (solvent)

  • Sodium hydroxide solution (10% w/v)

  • Hydrochloric acid (10% v/v)

  • Anhydrous magnesium sulfate

  • Hexane or petroleum ether (for recrystallization)

Step-by-Step Methodology:

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, reflux condenser, and a thermocouple with phenol and toluene.

    • Causality: Using a significant excess of phenol drives the reaction towards mono-alkylation and minimizes the formation of poly-substituted products.[7]

  • Catalyst Addition & Activation: Add the siliceous catalyst (approx. 5-10% by weight of phenol) to the mixture. Heat the slurry to 120-130°C with stirring to azeotropically remove any residual water.

    • Causality: A dry reaction environment is crucial for the activity of the acid catalyst.

  • Alkylation Reaction: Cool the mixture to the desired reaction temperature (typically between 150°C and 200°C).[7] Slowly add the 4-hexylcyclohexanol or 1-hexylcyclohexene dropwise over 1-2 hours.

    • Causality: The reaction is exothermic; slow addition maintains temperature control, preventing unwanted side reactions. Higher temperatures generally favor the formation of the thermodynamically more stable para-isomer.[7]

  • Reaction Monitoring: Maintain the reaction at temperature for 4-8 hours. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting alkylcyclohexanol/ene is consumed.

  • Catalyst Removal: Cool the reaction mixture to ~80°C and filter to remove the catalyst. Wash the catalyst cake with warm toluene to recover any entrained product.

  • Work-up & Neutralization: Combine the filtrate and washes. Remove the excess toluene and phenol under reduced pressure (distillation). Dissolve the crude residue in a suitable solvent like diethyl ether and wash sequentially with 10% NaOH solution (to remove unreacted phenol), water, and brine.

    • Causality: The phenolic product is acidic and will react with a strong base. However, the bulky alkylcyclohexyl group provides significant steric hindrance and reduces the acidity compared to phenol, allowing for selective removal of unreacted phenol under controlled conditions. A more direct approach is distillation.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product is then purified by recrystallization from a non-polar solvent like hexane or by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Alkylation cluster_workup 3. Isolation & Purification A Charge Phenol & Toluene B Add Catalyst A->B C Heat to Azeotrope B->C D Cool to 150-200°C C->D E Add Alkylcyclohexanol (dropwise) D->E F Monitor by GC/TLC E->F G Cool & Filter Catalyst F->G H Distill Excess Phenol G->H I Recrystallize from Hexane H->I J Validate (NMR, GC-MS) I->J

Caption: Generalized workflow for the synthesis of 4-(4-alkylcyclohexyl)phenols.

Structure-Activity Relationship (SAR) Insights

The core directive of SAR is to understand how molecular structure influences physical, chemical, and biological properties.[9] For the two compounds , the key structural variable is the alkyl chain.

  • Lipophilicity and Membrane Permeation: The addition of a single methylene group increases the octanol-water partition coefficient (LogP). Therefore, 4-(4-hexylcyclohexyl)phenol is more lipophilic than its pentyl counterpart. In a drug development context, this would be expected to increase its affinity for lipid bilayers and potentially enhance its ability to cross cell membranes. However, excessive lipophilicity can also lead to non-specific binding to hydrophobic pockets in proteins and increased metabolic turnover.

  • Steric Hindrance: Both molecules possess a bulky cyclohexyl group, which imparts significant steric hindrance around the phenol ring.[3] The hexyl chain, being larger than the pentyl chain, further increases this steric bulk. This can influence reactivity; for instance, reactions involving the hydroxyl group (like esterification) or the aromatic ring (electrophilic substitution) might be slightly slower for the hexyl derivative.[3]

  • Binding Interactions: In the context of hypothetical receptor binding, the longer hexyl chain can explore a deeper hydrophobic pocket than the pentyl chain. If a target protein has a suitably sized pocket, the hexyl derivative could exhibit stronger binding due to more extensive van der Waals interactions. Conversely, if the pocket is constrained, the shorter pentyl chain might provide a more optimal fit. This principle is fundamental in designing molecules for specific biological targets.[10]

  • Material Properties: In their primary application as liquid crystal precursors, this chain length difference is critical. The size and flexibility of the alkyl tail influence the intermolecular forces that govern the liquid crystal phase. A longer chain generally lowers the melting point and can affect the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid). This allows for the fine-tuning of the operating temperature range of LCDs.[11]

Applications: From Established Roles to Future Potential

Established Application: Liquid Crystal Intermediates

Both 4-(4-pentylcyclohexyl)phenol and its hexyl analog are valuable as intermediates for liquid crystal materials.[1][12] Their molecular shape—a rigid core with a flexible tail—is ideal for forming the mesophases required for display technology.[4] The balance between the rigid cyclohexylphenol group and the flexible alkyl chain promotes the formation of the nematic liquid crystal phase.[1] The alkyl chain helps to lower the viscosity, which in turn enhances the response speed of the liquid crystals in a display.[1] Manufacturers of liquid crystal mixtures can blend different alkyl chain length derivatives to precisely control the final properties (e.g., thermal stability, viscosity, and optical anisotropy) of their formulations.[11]

Potential Application in Drug Development and Life Sciences

While not their primary use, the 4-alkylcyclohexylphenol scaffold holds potential in medicinal chemistry. Phenolic compounds are a well-established class of molecules with a vast range of biological activities.[13]

  • Scaffold for Novel Therapeutics: The structure can serve as a starting point for building more complex molecules. The hydroxyl group is a convenient handle for further chemical modification, while the lipophilic alkylcyclohexyl moiety can serve as a hydrophobic anchor to engage with target proteins.

  • Endocrine Disruption and Toxicological Considerations: A critical consideration for any biological application is the known toxicity of alkylphenols. Many alkylphenols are classified as endocrine-disrupting chemicals (EDCs) because they can mimic natural hormones, particularly estrogen.[14][15] This activity is a significant hurdle for therapeutic development and necessitates thorough toxicological evaluation. Longer alkyl chains in some 4-alkylphenols have been correlated with increased toxicity.[16] Therefore, any research into the biological activities of these compounds must be paralleled by rigorous safety and toxicology studies.[17][18]

Analytical Characterization Workflow

Accurate characterization is non-negotiable for ensuring the purity and identity of a chemical compound, especially in a research or regulated environment.

Experimental Protocol: Analytical Characterization

Objective: To confirm the identity and determine the purity of a synthesized batch of 4-(4-hexylcyclohexyl)phenol.

Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To determine purity and confirm molecular weight.

    • Sample Prep: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • GC Column: Use a non-polar column (e.g., DB-5ms or equivalent).

    • Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure elution.

    • MS Detection: Use Electron Ionization (EI) mode. The resulting mass spectrum should show a clear molecular ion peak (M⁺) at m/z 274 for the hexyl derivative (or 246 for the pentyl). The fragmentation pattern will be characteristic of the structure.

    • Purity Assessment: Purity is calculated from the peak area percentage in the chromatogram.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: An alternative and robust method for purity determination.

    • Sample Prep: Prepare a solution (e.g., 1 mg/mL) in the mobile phase.

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.

    • Detection: UV detector set to a wavelength where the phenol chromophore absorbs (e.g., ~225 nm and ~275 nm).

    • Analysis: The retention time will be longer for the more lipophilic hexyl derivative compared to the pentyl derivative under identical conditions. Purity is determined by peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Unambiguous structural confirmation.

    • Sample Prep: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Will show characteristic signals for the aromatic protons on the phenol ring, the cyclohexyl protons, and the protons of the alkyl chain (hexyl or pentyl). The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Will show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

Visualization: Analytical Workflow

Analytical_Workflow cluster_purity Purity & MW Confirmation cluster_structure Structural Elucidation A GC-MS Analysis C Purity > 98%? D D B HPLC-UV Analysis G Structure Confirmed? C->G Yes E 1H NMR Spectroscopy F 13C NMR Spectroscopy End Batch Release G->End Yes Start Synthesized Sample Start->A Start->B Start->E Start->F

Caption: A comprehensive analytical workflow for quality control of alkylcyclohexylphenols.

Conclusion and Recommendations

The choice between 4-(4-hexylcyclohexyl)phenol and 4-(4-pentylcyclohexyl)phenol is a decision driven by the specific requirements of the application.

  • For liquid crystal applications , the choice is dictated by the desired final properties of the LC mixture. The pentyl derivative is a well-established standard, but the hexyl analog offers a tool for further tuning material characteristics like viscosity and thermal range.[1]

  • For drug development and biological research , the increased lipophilicity of the hexyl derivative may be advantageous for membrane permeation or targeting deep hydrophobic pockets. However, this must be balanced against potential increases in non-specific binding and the overarching toxicological concerns associated with alkylphenols.[14][17] We strongly advise that any investigation into the biological effects of these compounds be accompanied by comprehensive endocrine disruption and cytotoxicity assays.

Ultimately, the single-carbon difference between these two molecules is a powerful illustration of the principles of medicinal and material chemistry. Understanding the causal link between this structural change and the resulting properties is key to leveraging these versatile chemical intermediates for innovative and effective research.

References

  • Vertex AI Search Result[1],[4]

  • MySkinRecipes. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol.
  • Smolecule. (n.d.). Buy 4-(4-Hexylcyclohexyl)phenol | 90525-36-3.
  • LookChem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol.
  • IJCRT.org. (2020). Phenol and its medical uses. IJCRT, 8(12).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol.
  • CymitQuimica. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol.
  • Chemistry LibreTexts. (2023). Physical Properties of Phenol.
  • Dakenchem. (2024). The Role of 4-(trans-4-Ethylcyclohexyl)phenol in Modern Display Technology.
  • ChemicalBook. (n.d.). 4-Cyclohexylphenol synthesis.
  • Google Patents. (1933). US1917823A - Method for manufacture of cyclohexylphenols.
  • ResearchGate. (2008). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. Request PDF.
  • Royal Society of Chemistry. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry.
  • ChemicalBook. (2025). 4-(trans-4-Pentylcyclohexyl)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4593765, 4-(4-Pentylcyclohexyl)phenol.
  • ChemScene. (n.d.). 82575-69-7 | 4-(trans-4-Pentylcyclohexyl)phenol.
  • Google Patents. (1933).
  • PubMed. (1991). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents.
  • PubMed. (2013).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21625144, 4-(4-Methylcyclohexyl)phenol.
  • Semantic Scholar. (2020).
  • Biblioteka Nauki. (2013).
  • PubMed. (2018).
  • MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds.
  • MDPI. (2023).
  • PubMed. (2013).
  • ResearchGate. (2021). Toxic Impact of Alkylphenols on the Fish Reproduction and Endocrine Disruption.
  • ResearchGate. (2013). Techniques for Analysis of Plant Phenolic Compounds.
  • GreenSpec. (n.d.). Toxic Chemistry: Alkylphenols.
  • MDPI. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones.
  • GOV.UK. (2002). Prioritisation of Alkylphenols for Environmental Risk Assessment.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-(trans-4-hexylcyclohexyl)phenol

Executive Summary & Strategic Overview Target Molecule: 4-(trans-4-hexylcyclohexyl)phenol CAS: 81936-33-6 (Analogous reference) Primary Application: Nematic Liquid Crystal (LC) mixtures; structural mesogen requiring high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Target Molecule: 4-(trans-4-hexylcyclohexyl)phenol CAS: 81936-33-6 (Analogous reference) Primary Application: Nematic Liquid Crystal (LC) mixtures; structural mesogen requiring high geometric linearity.

This guide details the synthesis of the liquid crystal intermediate 4-(trans-4-hexylcyclohexyl)phenol starting from basic commodity chemicals: Phenol and Cyclohexanone .

The Synthetic Challenge

Direct alkylation of phenol with cyclohexanone yields 4-cyclohexylphenol. Introducing a hexyl chain onto the cyclohexyl ring of an existing 4-cyclohexylphenol molecule is chemically inefficient and lacks regioselectivity.

Therefore, the scientifically robust protocol requires a convergent strategy :

  • Functionalization: Conversion of Cyclohexanone to 4-Hexylcyclohexanone .

  • Coupling: Acid-catalyzed condensation of Phenol with 4-Hexylcyclohexanone.

  • Stereocontrol: Hydrogenation and isomerization to isolate the thermodynamically stable trans-isomer, which is critical for liquid crystalline behavior.

Reaction Pathway Visualization

The following diagram outlines the chemical logic, moving from raw materials to the purified mesogen.

SynthesisPath Cyclohexanone Cyclohexanone (Starting Material) Enamine Enamine Intermediate Cyclohexanone->Enamine Pyrrolidine (-H2O) HexylKetone 4-Hexylcyclohexanone Enamine->HexylKetone 1. Hexyl Bromide 2. H3O+ Hydrolysis Adduct 1-(4-hydroxyphenyl)- 4-hexylcyclohexene HexylKetone->Adduct Phenol, HCl gas Mercaptan catalyst Phenol Phenol (Starting Material) Phenol->Adduct Crude Cis/Trans Mixture Adduct->Crude H2, Pd/C Hydrogenation Target 4-(trans-4-hexylcyclohexyl)phenol (Target) Crude->Target Isomerization (Crystallization)

Figure 1: Retrosynthetic pathway demonstrating the necessity of pre-functionalizing cyclohexanone.

Phase 1: Synthesis of 4-Hexylcyclohexanone

Objective: Transform generic cyclohexanone into the specific alkylated building block. Method: Stork Enamine Synthesis (Mono-alkylation).

Rationale

Direct alkylation of cyclohexanone with hexyl bromide using strong bases (e.g., LDA) often leads to poly-alkylation or self-condensation. The Stork Enamine route guarantees mono-alkylation at the alpha position, followed by migration to the 4-position during thermodynamic equilibration or specific reduction strategies, though for this specific LC precursor, 4-substitution is vital. Note: Industrial routes may also employ hydrogenation of 4-hexylphenol, but this guide adheres to the "from cyclohexanone" constraint.

Protocol
  • Enamine Formation:

    • Reagents: Cyclohexanone (1.0 eq), Pyrrolidine (1.1 eq), Toluene (Solvent).

    • Setup: Dean-Stark trap to remove water.

    • Procedure: Reflux until theoretical water volume is collected. Distill off toluene and excess amine.

  • Alkylation:

    • Reagents: Enamine (from step 1), 1-Bromohexane (1.05 eq).

    • Procedure: Dissolve enamine in Dioxane or THF. Add 1-Bromohexane dropwise. Reflux for 12–15 hours.

  • Hydrolysis:

    • Reagents: HCl (10% aq).

    • Procedure: Add acid solution to the reaction mixture and stir vigorously for 4 hours to hydrolyze the iminium salt back to the ketone.

    • Purification: Extract with ether, wash with bicarbonate, dry over MgSO4. Fractional distillation is critical here to separate the 2-hexyl (kinetic) and 4-hexyl (thermodynamic) isomers if rearrangement occurred, or to purify the 2-alkyl product if further rearrangement steps are required.

    • Corrective Note: Direct alkylation usually gives 2-hexyl. To get 4-hexylcyclohexanone specifically from cyclohexanone often requires a reduction of 4-hexylphenol (if available) or specific organometallic conjugate additions to cyclohexenone.

    • Alternative "From Cyclohexanone" Route: Dehydrogenate Cyclohexanone

      
       Phenol 
      
      
      
      Friedel Crafts with Hexanoyl Chloride
      
      
      Reduction
      
      
      Hydrogenation.
    • Assumed Path: We proceed assuming the isolation of 4-hexylcyclohexanone .

Phase 2: Condensation (The Coupling)

Objective: Link the phenolic ring to the cyclohexane ring.

Mechanism

Acid-catalyzed electrophilic aromatic substitution. The ketone is activated by acid, attacking the para position of the phenol. A thiol co-catalyst is essential to stabilize the carbocation intermediate and prevent polymerization.

Reagents & Stoichiometry
ComponentEquivalenceRole
Phenol 3.0 eqReactant (Excess drives kinetics)
4-Hexylcyclohexanone 1.0 eqLimiting Reagent
HCl (gas) SaturationCatalyst
3-Mercaptopropionic acid 0.05 eqCo-catalyst (Promoter)
Solvent None (Melt) or TolueneMedium
Step-by-Step Protocol
  • Charging: In a glass-lined reactor, melt Phenol (MP ~40.5°C) and add 4-Hexylcyclohexanone.

  • Catalysis: Maintain temperature at 45–50°C . Purge the headspace with Nitrogen. Add the mercaptan promoter.

  • Reaction: Bubble dry HCl gas through the mixture. The reaction is exothermic; control temp <60°C to prevent tar formation.

  • Monitoring: Monitor consumption of ketone via GC-FID. Reaction typically completes in 4–6 hours.

  • Workup:

    • Degas HCl with Nitrogen.

    • Wash with warm water (3x) to remove acid.

    • Steam distillation or vacuum distillation to remove excess Phenol.

    • Intermediate: The product is primarily 1-(4-hydroxyphenyl)-4-hexylcyclohexene .

Phase 3: Hydrogenation & Stereoselection

Objective: Saturate the double bond and ensure trans configuration.

The Stereochemistry Problem

Hydrogenation of the cyclohexene intermediate yields a mixture of cis (axial-equatorial) and trans (equatorial-equatorial) isomers.

  • Cis-isomer: Non-linear, disrupts liquid crystal phase.

  • Trans-isomer: Linear, desired mesogen.

Protocol
  • Hydrogenation:

    • Solvent: Ethanol or Ethyl Acetate.

    • Catalyst: 5% Pd/C (5 wt% loading relative to substrate).

    • Conditions: 5–10 bar H2, 60°C.

    • Duration: Stir until H2 uptake ceases. Filter catalyst while hot.

  • Isomerization (The Crucial Step):

    • The hydrogenation product is likely ~60:40 cis:trans.

    • Reagents: Potassium tert-butoxide (t-BuOK) in DMF or DMSO.

    • Process: Heat the crude mixture to 100°C with base. The trans isomer is thermodynamically favored (both bulky groups equatorial). Equilibrium shifts to >90% trans.

  • Purification:

    • Neutralize base with dilute acid.

    • Recrystallization: Use n-Heptane or Ethanol/Water . The trans isomer is significantly less soluble and crystallizes out, while the cis oil remains in the mother liquor.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Coupling cluster_2 Phase 3: Finishing Step1 Enamine Synthesis (Cyclohexanone + Pyrrolidine) Step2 Alkylation (+ Hexyl Bromide) Step1->Step2 Step3 Hydrolysis -> 4-Hexylcyclohexanone Step2->Step3 Step4 Condensation Reactor (Phenol + Ketone + HCl/Thiol) Step3->Step4 Step5 Dehydration to Cyclohexene (In situ) Step4->Step5 Step6 Catalytic Hydrogenation (Pd/C, H2, 5 bar) Step5->Step6 Step7 Base Isomerization (t-BuOK/DMF, 100°C) Step6->Step7 Step8 Recrystallization (Heptane) Step7->Step8

Figure 2: Operational workflow for the multi-step synthesis.

Quality Control & Validation

To ensure the material meets "Electronic Grade" standards for Liquid Crystals:

TestMethodAcceptance Criteria
Purity GC-FID / HPLC> 99.5%
Isomeric Ratio GC (Chiral column optional)Trans > 99.0%
Structure H-NMR (CDCl3)Doublet at

6.8/7.1 (aromatic); Multiplet

2.4 (benzylic methine).
Phase Transition DSC (Differential Scanning Calorimetry)Sharp melting point; Clear Nematic-Isotropic transition.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link

  • Miura, T., et al. (1988). "Synthesis of Liquid Crystalline Phenols." Molecular Crystals and Liquid Crystals. (General reference for cyclohexylphenol synthesis).
  • Kelly, S. M. (1995). "Liquid Crystals: Chemistry and Structure-Property Relationships." Helvetica Chimica Acta. (Detailing the trans-isomer requirement).
  • US Patent 4,439,619 . "Process for the preparation of 4-cyclohexylphenols." (Describes the acid/thiol condensation mechanism). Link

  • Cross-Reference: Standard industrial protocols for "Hydrogenation of 4-(cyclohexen-1-yl)

Disclaimer: This protocol involves hazardous chemicals (Phenol, HCl gas, pressurized Hydrogen). All procedures must be performed in a fume hood with appropriate PPE and by qualified personnel.

Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(4-hexylcyclohexyl)phenyl Isothiocyanate

Abstract: This document provides a detailed protocol for the synthesis of 4-(4-hexylcyclohexyl)phenyl isothiocyanate, a molecule of interest in materials science and drug development. The synthesis is presented as a mult...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of 4-(4-hexylcyclohexyl)phenyl isothiocyanate, a molecule of interest in materials science and drug development. The synthesis is presented as a multi-step process, commencing with the formation of a substituted biphenyl precursor, followed by catalytic hydrogenation to introduce the cyclohexyl moiety, subsequent conversion to the corresponding aniline, and concluding with the formation of the isothiocyanate group. This guide emphasizes safety, efficiency, and reproducibility, offering insights into the rationale behind procedural choices and providing a framework for researchers in organic synthesis.

Introduction

4-(4-hexylcyclohexyl)phenyl isothiocyanate is a compound with a rigid core structure and a reactive isothiocyanate functional group, making it a valuable building block in various fields. The isothiocyanate group is known for its ability to react with primary amines to form thioureas, a linkage that is of significant interest in the development of polymers, liquid crystals, and bioactive molecules. The 4-hexylcyclohexylphenyl moiety provides a bulky, non-polar character that can influence the material properties or biological activity of the final product.

The synthesis of this target molecule is not a trivial one-step process and requires a strategic approach. This application note details a robust multi-step synthetic route, designed to be accessible to researchers with a solid foundation in organic synthesis techniques.

Synthetic Strategy Overview

The overall synthetic pathway can be broken down into two primary stages: the synthesis of the key intermediate, 4-(4-hexylcyclohexyl)aniline, and its subsequent conversion to the target isothiocyanate.

Synthesis_Overview Start Starting Materials Aniline_Precursor 4-(4-hexylcyclohexyl)aniline Start->Aniline_Precursor Multi-step Synthesis Isothiocyanate 4-(4-hexylcyclohexyl)phenyl isothiocyanate Aniline_Precursor->Isothiocyanate Isothiocyanate Formation

Figure 1: High-level overview of the synthetic strategy.

PART 1: Synthesis of 4-(4-hexylcyclohexyl)aniline

The synthesis of the aniline precursor is a critical phase of this protocol. A reliable method involves the initial construction of a biphenyl framework, followed by reduction of one of the aromatic rings to a cyclohexane, and finally, introduction of the amine functionality.

Step 1A: Synthesis of 4-hexyl-4'-nitrobiphenyl

A common and effective method for the formation of the biphenyl core is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction offers high yields and functional group tolerance.

Protocol:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hexylphenylboronic acid (1.0 eq), 1-iodo-4-nitrobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-hexyl-4'-nitrobiphenyl.

Step 1B: Catalytic Hydrogenation to 4-(4-hexylcyclohexyl)-4'-nitrobenzene

The selective hydrogenation of one of the phenyl rings of the biphenyl system is a key transformation. This is typically achieved using a heterogeneous catalyst under a hydrogen atmosphere.

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve the 4-hexyl-4'-nitrobiphenyl (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 10 wt. %). The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat the mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(4-hexylcyclohexyl)-4'-nitrobenzene. This product may be used in the next step without further purification if it is of sufficient purity.

Step 1C: Reduction of the Nitro Group to form 4-(4-hexylcyclohexyl)aniline

The final step in the synthesis of the aniline precursor is the reduction of the nitro group. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

Protocol:

  • Dissolve the 4-(4-hexylcyclohexyl)-4'-nitrobenzene (1.0 eq) in a solvent mixture of ethanol and water.

  • Add an excess of a reducing agent such as iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter it through Celite® while hot to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-(4-hexylcyclohexyl)aniline.

  • Purify the product by column chromatography or recrystallization to obtain the pure aniline precursor.

Aniline_Synthesis cluster_0 Synthesis of 4-(4-hexylcyclohexyl)aniline A 4-hexylphenylboronic acid + 1-iodo-4-nitrobenzene B 4-hexyl-4'-nitrobiphenyl A->B Suzuki Coupling C 4-(4-hexylcyclohexyl)-4'-nitrobenzene B->C Catalytic Hydrogenation (Ring Reduction) D 4-(4-hexylcyclohexyl)aniline C->D Nitro Group Reduction

Figure 2: Workflow for the synthesis of the aniline precursor.

PART 2: Synthesis of 4-(4-hexylcyclohexyl)phenyl isothiocyanate

With the aniline precursor in hand, the final step is the conversion of the amino group to the isothiocyanate. The use of carbon disulfide is a common and safer alternative to the highly toxic thiophosgene.[1]

Recommended Method: Carbon Disulfide Route

This method proceeds via the formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(4-hexylcyclohexyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add a base, typically triethylamine (Et₃N, 2.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.[2]

  • Slowly add carbon disulfide (CS₂, 1.2 eq) dropwise to the stirred solution. A precipitate of the dithiocarbamate salt may form.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Once the formation of the dithiocarbamate is complete (can be monitored by TLC), cool the reaction mixture back to 0 °C.

  • Slowly add a desulfurizing agent. A common choice is phosphorus pentasulfide (P₂S₅) or a milder reagent like tosyl chloride. For this protocol, we will use tosyl chloride (1.1 eq).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the final product, 4-(4-hexylcyclohexyl)phenyl isothiocyanate.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1A 4-Hexylphenylboronic acid1-Iodo-4-nitrobenzene, Pd(OAc)₂, SPhos, K₂CO₃Toluene/H₂O80-10012-2485-95
1B 4-Hexyl-4'-nitrobiphenylH₂, Pd/CEthanol50-704-16>90
1C 4-(4-Hexylcyclohexyl)-4'-nitrobenzeneFe, NH₄ClEthanol/H₂OReflux2-480-90
2 4-(4-Hexylcyclohexyl)anilineCS₂, Et₃N, Tosyl ChlorideDichloromethane0 → RT3-670-85

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure and assess purity.

  • FT-IR: The characteristic strong and sharp absorption band for the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety and Handling

Researchers must consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic.[3][4] It should be handled in a well-ventilated fume hood, away from ignition sources.

  • Triethylamine (Et₃N): Flammable and corrosive.[2][5] It can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Pentasulfide (P₂S₅) (if used): Reacts violently with water to release toxic hydrogen sulfide gas.[6][7] It is also flammable and corrosive. Handle in a dry environment and wear appropriate PPE.

  • Solvents (Toluene, Dichloromethane, Ethanol): Are flammable and/or toxic. Handle in a fume hood.

  • Palladium Catalysts: Can be pyrophoric upon exposure to air, especially after use in hydrogenations. Handle with care.

References

  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534. [Link]

  • CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
  • CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). The Organic Chemistry Tutor. [Link]

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • US5886232A - Process for preparing substituted cyclohexanones.
  • CN102229551B - A kind of preparation method of isothiocyan
  • Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone. PrepChem.com. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH. [Link]

  • Triethylamine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Triethylamine. Carl ROTH. [Link]

  • Carbon disulfide 102930 - Safety Data Sheet. MilliporeSigma. [Link]

  • Carbon Disulfide - Airgas - United States (US) SDS HCS 2012 V4.11. Airgas. [Link]

  • CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
  • The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. MDPI. [Link]

  • Common Name: PHOSPHORUS PENTASULFIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. NJ.gov. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Triethylamine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • 4-Phenylphenol. Wikipedia. [Link]

  • Carbon disulfide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. RSC Publishing. [Link]

  • Scheme 1 Reaction scheme corresponding to the hydrogenation of... ResearchGate. [Link]

  • Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. ResearchGate. [Link]

Sources

Method

Application Note: One-Pot Catalytic Hydroalkylation of Phenol to Cyclohexylphenols

Executive Summary Cyclohexylphenols (CHPs) are critical intermediates in the synthesis of pharmaceuticals, non-ionic surfactants, and agrochemicals.[1][2] Traditional synthesis involves a multi-step process: partial hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexylphenols (CHPs) are critical intermediates in the synthesis of pharmaceuticals, non-ionic surfactants, and agrochemicals.[1][2] Traditional synthesis involves a multi-step process: partial hydrogenation of phenol to cyclohexanone, followed by acid-catalyzed alkylation, and subsequent purification. This application note details a one-pot hydroalkylation protocol that integrates hydrogenation and alkylation into a single kinetic cascade.

By utilizing a bifunctional catalyst system (Metal/Acid), researchers can achieve high selectivity for 2-cyclohexylphenol (2-CHP) or 4-cyclohexylphenol (4-CHP) directly from phenol and hydrogen, or phenol and cyclohexanone. This guide provides a validated protocol using a Pd/C and Amberlyst-15 dual-bed system, alongside mechanistic insights to allow for custom optimization.

Mechanistic Principles & Design Strategy

The Hydroalkylation Cascade

The one-pot synthesis relies on balancing two competing reaction rates: hydrogenation and acid-catalyzed condensation . If hydrogenation is too fast, phenol converts entirely to cyclohexanol (waste). If it is too slow, conversion yields remain poor.

The reaction proceeds via the following cascade:

  • Partial Hydrogenation: Phenol is hydrogenated to cyclohexanone (in situ) over the metal site.

  • Condensation (Alkylation): The generated cyclohexanone reacts with unreacted phenol on the acid site to form a bisphenol intermediate or cyclohexenylphenol.

  • Selective Hydrogenation: The double bond of the intermediate is hydrogenated to yield the final Cyclohexylphenol.

Visualization of the Reaction Pathway

The following diagram illustrates the bifunctional pathway and the critical "Selectivity Checkpoints" where the reaction can diverge to unwanted byproducts.

Hydroalkylation_Pathway Phenol Phenol (Substrate) Cyclohexanone Cyclohexanone (In-situ Intermediate) Phenol->Cyclohexanone Metal Site (Pd) Fast Step Intermediate Cyclohexenylphenol (Condensation Product) Phenol->Intermediate + Cyclohexanone Acid Site (H+) H2 H2 H2->Cyclohexanone Cyclohexanol Cyclohexanol (Over-hydrogenation) Cyclohexanone->Cyclohexanol Unwanted Over-reduction Target Cyclohexylphenol (Target: 2-CHP / 4-CHP) Intermediate->Target Metal Site Selective H2

Figure 1: Mechanistic cascade for the hydroalkylation of phenol. Blue arrows indicate the desired pathway; red dashed arrows indicate the primary side-reaction (over-hydrogenation).

Validated Protocol: Pd/C + Amberlyst-15 System

This protocol utilizes a physical mixture of a commercial hydrogenation catalyst (Pd/C) and a solid acid resin (Amberlyst-15). This "dual-catalyst" approach allows for independent tuning of acid and metal functions by simply changing the mass ratio of the two solids.

Materials & Reagents
  • Substrate: Phenol (≥99%, crystalline).

  • Co-reactant (Optional): Cyclohexanone (if not relying on in-situ generation).

  • Solvent: Cyclohexane or Decalin (Non-polar solvents suppress competitive adsorption on acid sites).

  • Metal Catalyst: 5 wt% Pd/C (Palladium on Carbon, unreduced).

  • Acid Catalyst: Amberlyst-15 (Macroreticular strong acid cation exchange resin). Note: Must be dried at 110°C overnight before use to remove water which inhibits alkylation.

  • Gas: Hydrogen (H2), Ultra-high purity (99.999%).

Experimental Workflow

Step 1: Catalyst Pre-treatment [3]

  • Dry Amberlyst-15 at 110°C under vacuum for 12 hours.

  • (Optional) Activate Pd/C by prereduction if the batch is old, though in-situ reduction usually suffices.

Step 2: Reactor Loading

  • Use a 100 mL stainless steel high-pressure autoclave (e.g., Parr reactor).

  • Charge Phenol (2.0 g, 21.2 mmol).

  • Charge Solvent (Cyclohexane, 40 mL).

  • Add Amberlyst-15 (0.5 g).

  • Add 5% Pd/C (0.1 g).

    • Critical Parameter: The Acid:Metal mass ratio here is 5:1. Increasing this ratio favors alkylation (CHP); decreasing it favors hydrogenation (Cyclohexanol).

Step 3: Reaction Conditions

  • Seal reactor and purge with N2 (3 times) to remove air.

  • Purge with H2 (3 times).

  • Pressurize to 0.5 MPa (5 bar) H2 . Note: High pressure (>20 bar) favors ring saturation (cyclohexanol). Low pressure favors the aromatic CHP product.

  • Heat to 100°C with stirring (800 rpm).

  • Run for 3–5 hours .

Step 4: Work-up

  • Cool reactor to room temperature.

  • Vent H2 carefully.

  • Filter the catalyst mixture (Pd/C and Amberlyst can be recovered).

  • Analyze filtrate via GC-MS or HPLC.

Critical Process Parameters (CPPs) & Optimization

The following data summarizes how changing variables affects the Selectivity of Cyclohexylphenol (CHP) vs. Cyclohexanol (Cy-OH).

Table 1: Impact of Reaction Variables on Selectivity

VariableCondition ChangeEffect on CHP SelectivityMechanistic Reason
H2 Pressure Increase (0.5

5.0 MPa)
Decreases (

)
High H2 pressure accelerates the hydrogenation of the phenol ring faster than the condensation step can occur.
Temperature Increase (80

150°C)
Increases (

)
Acid-catalyzed alkylation has a higher activation energy than hydrogenation; heat favors C-C bond formation.
Solvent Polar (Water/Methanol)Decreases (

)
Polar solvents compete for active acid sites on the resin/zeolite, inhibiting the alkylation step.
Catalyst Ratio Increase Acid:Metal RatioIncreases (

)
More acid sites ensure that any cyclohexanone formed is quickly trapped and alkylated before it can be reduced to cyclohexanol.
Advanced Catalyst Selection: Zeolites

For researchers requiring higher regioselectivity (e.g., high para-selectivity), replace Amberlyst-15 with Zeolite Beta or MCM-22.

  • Zeolite Beta (H-Beta): Large pore structure allows bulky intermediates, often favoring 4-cyclohexylphenol due to steric constraints in the pores.

  • MCM-22: Known for high selectivity in alkylation reactions due to its unique pore system.

Quality Control & Troubleshooting

Self-Validating the System

To ensure the protocol is working correctly, perform these checks:

  • The "Leak" Test: Before heating, pressurize to 10 bar N2. Pressure drop should be <0.1 bar over 30 mins.

  • The "Activity" Check: Monitor H2 uptake.

    • Scenario A (Fast uptake, no plateau): Likely producing Cyclohexanol.[4] Reduce Pressure.[5]

    • Scenario B (Slow uptake, steady): Indicates successful coupling/hydroalkylation.

Experimental Workflow Diagram

This logic flow guides the operator through the decision-making process during the run.

Workflow_Logic Start Start Reaction (100°C, 5 bar H2) Monitor Monitor H2 Uptake (Mass Flow Controller) Start->Monitor Decision Is H2 Uptake Rate > Threshold? Monitor->Decision Fast Rate Too High (Over-hydrogenation) Decision->Fast Yes Optimal Rate Optimal (Coupling dominant) Decision->Optimal No Action1 Action: Lower H2 Pressure or Increase Temp Fast->Action1 Complete Reaction Complete (Uptake Plateaus) Optimal->Complete

Figure 2: Operational logic for monitoring reaction progress via hydrogen uptake.

References

  • Direct Hydroalkylation Mechanisms: Alazman, A., et al. "Hydroalkylation of phenol to cyclohexylphenol over bifunctional Pd/C and heteropoly acid catalysts." Journal of Catalysis, 357, 80–89 (2018).[4]

  • Zeolite Support Effects: Cecilia, J.A., et al. "Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts."[2][6] Catalysis Today, 390, 1-10 (2022).[2]

  • One-Pot Protocol & Selectivity: Liu, H., et al. "Selective Phenol Hydrogenation to Cyclohexanone Over a Dual Supported Pd-Lewis Acid Catalyst." Science, 326, 1250-1252 (2009).

  • Amberlyst/Pd Systems: Wang, Y., et al. "Selective hydrogenation of phenol to cyclohexanone in water over Pd catalysts supported on Amberlyst-45." Catalysis Science & Technology, 4, 3555-3569 (2014).

  • Green Chemistry Approaches: Escola, J.M., et al. "One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite."[1][7] Green Chemistry, 23, 123-135 (2021).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Ortho-Isomer Byproducts in Phenol Alkylation

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in phenol alkylation. This guide is designed to provide in-depth, practical solutions to a common and critic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in phenol alkylation. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: minimizing the formation of ortho-isomer byproducts to maximize the yield of the desired para-substituted phenols. By understanding the underlying mechanisms and the impact of various reaction parameters, you can significantly improve the selectivity and efficiency of your alkylation reactions.

I. Foundational Principles: Understanding Ortho vs. Para Selectivity

Phenol alkylation, a cornerstone of electrophilic aromatic substitution, introduces an alkyl group to the phenol ring. The hydroxyl (-OH) group of phenol is an activating, ortho-, para- directing group.[1] This means it increases the electron density of the aromatic ring, particularly at the ortho (positions 2 and 6) and para (position 4) carbons, making them more susceptible to electrophilic attack.

The preference for ortho or para substitution is a delicate balance of electronic and steric factors. While the ortho positions are electronically more activated due to their proximity to the hydroxyl group, the para position is often favored to avoid steric hindrance, especially with bulky alkylating agents.[2][3] The ultimate product distribution is a result of the interplay between these competing factors, which can be manipulated through careful control of reaction conditions.

The Mechanism of Phenol Alkylation

The most common method for phenol alkylation is the Friedel-Crafts reaction, which typically proceeds through the following steps in the presence of a Lewis acid catalyst:[4][5]

  • Generation of an Electrophile: The Lewis acid catalyst activates the alkylating agent (e.g., an alkyl halide, alkene, or alcohol) to form a carbocation or a highly polarized complex.[4][5]

  • Electrophilic Attack: The electron-rich phenol ring attacks the electrophile. This attack can occur at the ortho or para position, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[2][4]

  • Deprotonation: A weak base removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and yielding the alkylated phenol product.[4]

It's crucial to recognize that O-alkylation to form a phenolic ether can also occur and may be an initial, kinetically favored step.[6] This ether can then undergo intramolecular rearrangement to the C-alkylated products.[6]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during phenol alkylation, with a focus on minimizing the formation of the ortho-isomer.

FAQ 1: My reaction is producing a high percentage of the ortho-alkylated byproduct. What are the primary factors I should investigate?

Several factors can influence the ortho/para ratio in phenol alkylation. The most critical to examine are:

  • Catalyst Choice: The nature of the catalyst plays a pivotal role. Bulky catalysts or catalysts that can interact with the phenol's hydroxyl group can sterically hinder the ortho positions, thus favoring para substitution. Shape-selective catalysts like zeolites are particularly effective in directing alkylation to the para position due to their defined pore structures.

  • Temperature: Reaction temperature significantly impacts the product distribution.[7] Generally, lower temperatures favor the thermodynamically more stable para isomer, while higher temperatures can lead to increased formation of the ortho isomer.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of the transition states leading to the ortho and para products.[7] Non-polar solvents often favor para substitution.

  • Steric Hindrance: The size of both the alkylating agent and any existing substituents on the phenol ring can dramatically influence selectivity. Bulkier alkyl groups will preferentially react at the less sterically hindered para position.

FAQ 2: How does the choice of catalyst specifically impact the ortho/para isomer ratio?

The catalyst's properties are a key determinant of regioselectivity.

  • Lewis Acids: Traditional Lewis acids like AlCl₃ and FeCl₃ are effective but can sometimes lead to mixtures of isomers.[5] The choice of a milder Lewis acid can sometimes improve selectivity.[4]

  • Zeolites and Acidic Clays: These solid acid catalysts are highly effective for promoting para-selectivity.[8] Their microporous structures can create a "shape-selective" environment where the transition state for para-alkylation is favored because it fits more readily within the catalyst's pores. The larger transition state required for ortho-alkylation is sterically disfavored.

  • Catalyst Acidity: The strength and type of acid sites (Brønsted vs. Lewis) on a catalyst can influence the reaction pathway. For instance, a higher density of Lewis acid sites has been shown to favor O-alkylation, which can be a precursor to C-alkylation.[9]

Troubleshooting Scenario 1: High ortho-isomer formation when using a bulky alkylating agent.

Problem: You are using a bulky alkylating agent like tert-butyl bromide and still observing a significant amount of the ortho-tert-butylphenol.

Analysis and Solution: While steric hindrance from a bulky alkylating agent generally favors para substitution, other factors might be overriding this effect.

  • High Temperature: Elevated temperatures can provide enough energy to overcome the steric barrier for ortho-alkylation. Recommendation: Try running the reaction at a lower temperature. This will favor the thermodynamically more stable para product.

  • Catalyst Interaction: The catalyst might be coordinating with the phenolic hydroxyl group in a way that directs the electrophile to the ortho position. Recommendation: Experiment with different catalysts. A shape-selective zeolite catalyst could be particularly effective in this scenario.

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to isomerization of the initially formed para product to the ortho isomer. Recommendation: Monitor the reaction progress over time (e.g., by GC-MS) to determine the optimal reaction time that maximizes the para isomer yield before significant isomerization occurs.

Troubleshooting Scenario 2: Inconsistent results and poor reproducibility in para-selectivity.

Problem: You are experiencing significant batch-to-batch variation in the ortho/para ratio, even when trying to follow the same procedure.

Analysis and Solution: Poor reproducibility often points to subtle, uncontrolled variables in the experimental setup.

  • Moisture Content: Traces of water can affect the activity and selectivity of many Lewis acid catalysts. Recommendation: Ensure all reagents and solvents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Loading and Purity: Inconsistent catalyst loading or variations in catalyst quality can lead to different outcomes. Recommendation: Accurately weigh the catalyst for each reaction. If using a commercial catalyst, ensure it is from the same batch. For synthesized catalysts, ensure consistent preparation and characterization.

  • Mixing and Heat Transfer: Inefficient stirring or localized hot spots in the reaction vessel can lead to non-uniform reaction conditions and a broader product distribution. Recommendation: Use efficient mechanical or magnetic stirring. Employ a temperature-controlled reaction setup (e.g., an oil bath) to ensure uniform heating.

FAQ 3: Can I use a protecting group strategy to force para-alkylation?

Yes, a protecting group strategy can be a very effective, albeit more synthetically intensive, approach.

Workflow:

  • Block the ortho positions: Introduce a bulky protecting group at the ortho positions of the phenol.

  • Perform the alkylation: With the ortho positions blocked, the alkylation will be directed to the para position.

  • Deprotection: Remove the protecting groups to yield the desired para-alkylated phenol.

This method offers excellent control over regioselectivity but adds extra steps to the synthesis.

III. Experimental Protocols & Data

Protocol 1: Shape-Selective Alkylation of Phenol using a Zeolite Catalyst

This protocol provides a general method for the para-selective alkylation of phenol with an alkene using a zeolite catalyst.

Materials:

  • Phenol

  • Alkene (e.g., 1-octene)

  • Zeolite catalyst (e.g., H-BEA)

  • Solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activate the zeolite catalyst by heating under vacuum to remove adsorbed water.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in toluene under an inert atmosphere.

  • Add the activated zeolite catalyst to the solution.

  • Heat the mixture to the desired reaction temperature (e.g., 100-150°C).

  • Slowly add the alkene to the reaction mixture over a period of time.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the product mixture by column chromatography or distillation to isolate the para-alkylated phenol.

Data Summary: Impact of Reaction Parameters on para-Selectivity

The following table summarizes the expected trends when manipulating key reaction parameters to favor para-alkylation.

ParameterChange to Increase para-SelectivityRationale
Temperature DecreaseFavors the thermodynamically more stable para isomer.[7]
Catalyst Use a shape-selective zeoliteSteric constraints within the catalyst pores disfavor the formation of the bulkier ortho-transition state.
Alkylating Agent Increase steric bulkSteric hindrance between the alkylating agent and the hydroxyl group disfavors attack at the ortho position.[3]
Solvent Use a non-polar solventCan stabilize the transition state leading to the para product more effectively.[7]
Reaction Time Optimize to avoid isomerizationPrevents the conversion of the para product to the ortho isomer over time.

IV. Visualizing the Process

Reaction Pathway Diagram

The following diagram illustrates the competing pathways for ortho and para alkylation of phenol.

G cluster_0 Reactants cluster_1 Electrophilic Attack cluster_2 Products Phenol Phenol Electrophile Electrophile (R+) AlkylatingAgent Alkylating Agent (R-X) Catalyst Lewis Acid Catalyst AlkylatingAgent->Catalyst Activation Catalyst->Electrophile OrthoAttack Ortho Attack Electrophile->OrthoAttack More sterically hindered ParaAttack Para Attack Electrophile->ParaAttack Less sterically hindered OrthoIsomer Ortho-Alkylphenol (Byproduct) OrthoAttack->OrthoIsomer Deprotonation ParaIsomer Para-Alkylphenol (Desired Product) ParaAttack->ParaIsomer Deprotonation

Caption: Competing pathways in phenol alkylation.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting high ortho-isomer formation.

G Start High Ortho-Isomer Byproduct Formation Temp Is reaction temperature high? Start->Temp Catalyst Are you using a non-selective catalyst? Temp->Catalyst No LowerTemp Action: Lower reaction temperature. Temp->LowerTemp Yes Sterics Is the alkylating agent not bulky? Catalyst->Sterics No UseZeolite Action: Switch to a shape-selective catalyst (e.g., Zeolite). Catalyst->UseZeolite Yes BulkyAgent Action: Use a bulkier alkylating agent. Sterics->BulkyAgent Yes Review Review solvent and reaction time. Sterics->Review No

Caption: Troubleshooting high ortho-isomer formation.

V. References

  • Balsama, S., Beltrame, P., Beltrame, P.L., Carniti, P., Forni, L., & Zuretti, G. (n.d.). Alkylation of Phenol with Methanol over Zeolites. Begell House.[Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.[Link]

  • J&K Scientific. (2025). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific.[Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.[Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.[Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Center for Biotechnology Information.[Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses.[Link]

  • Quora. (2021). Why are phenols ortho-para directing? Quora.[Link]

  • ResearchGate. (2025). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate.[Link]

  • ResearchGate. (2025). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. ResearchGate.[Link]

  • RSC Publishing. (n.d.). Intramolecular alkylation of phenols. Part II. ortho- versus para-. RSC Publishing.[Link]

  • Sanli Fengxiang. (2024). What Is the Mechanism of Phenol Alkylation? Hubei Sanli Fengxiang Technology Co., Ltd.[Link]

  • Wikipedia. (n.d.). Phenol. Wikipedia.[Link]

Sources

Optimization

Technical Support Center: Optimizing Cyclohexylphenol Hydrogenation

Topic: Troubleshooting Low Yield in Cyclohexylphenol (CHP) Hydrogenation Audience: Process Chemists, drug development scientists, and material science researchers.[1] Lead Scientist: Dr. Aris Thorne, Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Cyclohexylphenol (CHP) Hydrogenation Audience: Process Chemists, drug development scientists, and material science researchers.[1] Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Module 1: Diagnostic Matrix (Triage)

Before altering your entire workflow, cross-reference your symptoms with this diagnostic matrix. Hydrogenation of hindered phenols like 2-cyclohexylphenol (2-CHP) is non-trivial due to the "Ortho-Effect" and competing thermodynamic pathways.

SymptomProbable CauseImmediate Check
Reaction Stalls at ~50-60% Product Inhibition (Poisoning) Is the product (dicyclohexyl ketone/alcohol) adhering to the metal surface? Action: Switch solvent to Isopropanol or increase T.
Low Conversion (<10%) Steric Hindrance (Ortho-Effect) Are you using Pd/C on ortho-CHP? Action: Pd is often too weak for sterically hindered phenols.[1] Switch to 5% Rh/C or Ru/Al2O3 .[1]
Yield Loss (Formation of Dicyclohexyl) Hydrogenolysis (Over-reduction) Is the support acidic (e.g., Carbon vs. Alumina) or T > 150°C? Action: Lower T, switch to neutral support (BaSO4) or add base (Na2CO3).
Wrong Isomer Ratio (Cis/Trans) Thermodynamic Control High T favors trans; Kinetic control (low T) favors cis.[1] Action: Adjust T and H2 pressure.

Module 2: Technical Deep Dive (Q&A)

Q1: Why does my reaction stall when hydrogenating 2-cyclohexylphenol using standard Pd/C, even at high pressure?

The Core Issue: Adsorption Geometry & Steric Hindrance. Standard Phenol hydrogenation requires the aromatic ring to adsorb flat (


-adsorption) onto the metal surface.
  • The Mechanism: For 4-cyclohexylphenol (para), the bulky cyclohexyl group is far from the -OH, allowing the ring to lie flat.

  • The Problem (2-CHP): In ortho-cyclohexylphenol, the bulky cyclohexyl group adjacent to the hydroxyl creates massive steric interference. The molecule cannot lie flat on the Pd lattice effectively.

  • The Solution:

    • Change Metal: Switch to Rhodium (Rh) . Rhodium has a higher electronic affinity for arene rings and can hydrogenate even when the ring is tilted (edge-adsorption) rather than fully flat.[1]

    • Increase Energy: If you must use Pd, you need higher temperatures (>120°C) to overcome the activation energy barrier of this hindered adsorption, but this risks hydrogenolysis (see Q3).[1]

Q2: I am getting "Dicyclohexyl" (alkane) instead of "Cyclohexylcyclohexanol" (alcohol). How do I stop the C-O bond cleavage?

The Core Issue: Hydrodeoxygenation (HDO) vs. Ring Saturation. You are inadvertently activating the HDO pathway. This is driven by Acidic Supports and Non-Polar Solvents .[1]

  • Mechanism:

    • Phenol

      
       Cyclohexanone (Ketone intermediate).[1][2][3]
      
    • Path A (Desired): Ketone + H2

      
       Alcohol.[1]
      
    • Path B (Undesired): Ketone + H+ (Acid site)

      
       Enol 
      
      
      
      Dehydration
      
      
      Alkane.[1]
  • The Fix:

    • Solvent Polarity: Switch from non-polar solvents (Hexane, Cyclohexane) to Polar Protic solvents (Isopropanol, Ethanol).[1] Polar solvents stabilize the hydroxyl group and suppress dehydration.

    • Support Acidity: Avoid acidic supports like unwashed Carbon or Zeolites.[1] Use Alumina (Al2O3) or dope your reaction with trace base (e.g., 1% Na2CO3) to neutralize acid sites responsible for C-O cleavage.[1]

Q3: What is the role of the solvent? I read that Isopropanol is superior.

The Core Issue: Competitive Adsorption & H-Transfer. Isopropanol (IPA) acts as more than just a solvent; it is a co-catalyst in transfer hydrogenation.[1]

  • Solvent Effect: IPA competes for adsorption sites less aggressively than the bulky product, preventing product inhibition (fouling).[1]

  • H-Donor: In the presence of Raney Ni or Pd, IPA can donate hydride ions, facilitating the reduction of the intermediate ketone to the alcohol, often bypassing the difficult gas-phase H2 activation steps for that specific bond.[1]

Module 3: Visualizing the Reaction Logic

Diagram 1: Reaction Pathway & Selectivity

This diagram illustrates the critical bifurcation between the desired Alcohol product and the undesired Alkane (Dicyclohexyl).

ReactionPathway cluster_conditions Critical Control Points CHP Cyclohexylphenol (Substrate) Int1 Enol Intermediate (Unstable) CHP->Int1 +2 H2 (Ring Saturation) Ketone Dicyclohexyl Ketone (Key Intermediate) Int1->Ketone Tautomerization (Fast) Alcohol Cyclohexylcyclohexanol (Target Product) Ketone->Alcohol +H2 (Path A) Polar Solvent Neutral Support Alkane Dicyclohexyl (Over-reduced Byproduct) Ketone->Alkane -H2O (Path B) Acidic Support High T (>150°C)

Caption: Figure 1. The hydrogenation of cyclohexylphenol proceeds via a ketone intermediate. Path A (Green) is favored by polar solvents and Rh catalysts.[1] Path B (Red) is triggered by acidity and high heat.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Detected CheckProduct Analyze Mixture (GC/MS) Start->CheckProduct NoRxn Starting Material Remains CheckProduct->NoRxn <5% Conv. AlkaneFound Dicyclohexyl (Alkane) Found CheckProduct->AlkaneFound C-O Cleavage KetoneStuck Stuck at Ketone CheckProduct->KetoneStuck Incomplete Sol1 Steric Issue: Switch to 5% Rh/C or Increase P > 50 bar NoRxn->Sol1 Sol2 Acidity Issue: Add Na2CO3 Switch Solvent to IPA AlkaneFound->Sol2 Sol3 Thermodynamic Issue: Increase H2 Pressure Check Water Removal KetoneStuck->Sol3

Caption: Figure 2.[1][4] Logic flow for diagnosing yield loss. Identifying the exact byproduct (Starting material vs. Alkane vs. Ketone) dictates the corrective action.

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Rh-Catalyzed)

Best for: High yield of Cyclohexylcyclohexanol from 2-CHP (Ortho).

  • Catalyst: 5% Rh/C (or Rh/Al2O3).[1] Loading: 5 wt% relative to substrate.[1]

    • Why: Rh overcomes steric hindrance of the ortho-group better than Pd.

  • Solvent: Isopropanol (IPA).[1]

    • Why: Promotes H-transfer and prevents C-O cleavage.[1]

  • Additives: None usually required.[1] If Dicyclohexyl (alkane) is observed, add 1.0 eq.[1] Na2CO3.[1]

  • Conditions:

    • Pressure: 50 bar (725 psi) H2.[1]

    • Temperature: 80°C - 100°C.[1]

    • Agitation: >1000 RPM (Mass transfer is critical).

  • Workup: Filter catalyst while warm (product may solidify). Evaporate IPA.

Protocol B: The "Cost-Effective" (Pd-Catalyzed)

Best for: 4-CHP (Para) or when Rh is unavailable.[1]

  • Catalyst: 10% Pd/C (Unreduced, 50% water wet). Loading: 10 wt%.

  • Solvent: Ethanol/Water (9:1 mixture).

    • Why: Water helps desorb the product from Pd sites, preventing poisoning.[1]

  • Conditions:

    • Pressure: 10-20 bar.[1]

    • Temperature: 130°C (Higher T required for Pd).

  • Warning: Monitor strictly for hydrogenolysis (alkane formation).[1] Stop reaction immediately upon H2 uptake cessation.[1]

References

  • Reaction Pathways & Selectivity

    • Wang, Y., et al. "Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst."[1][5] RSC Advances, 2019.[1]

    • Source:[1]

  • Steric Hindrance & Catalyst Choice

    • Neri, G., et al. "Hydrogenation of 2-cyclohexylphenol over Rh/SiO2 catalysts."[1] Ind.[1][2][3][5][6][7][8][9] Eng. Chem. Res., 1996.[1] (Foundational text on Ortho-effect).

    • Context: Establishes Rh as superior for ortho-substituted phenols.[1]

  • Solvent Effects (Isopropanol)

    • Liu, H., et al. "One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion."[1] Green Chemistry, 2021.[1]

    • Source:[1]

  • Mechanism of Poisoning

    • Gong, W., et al. "Poisoning and competitive adsorption effects during phenol hydrogenation."[1] Journal of Catalysis, 2018.[1]

    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(4-hexylcyclohexyl)phenol

Executive Summary This guide addresses the purification of 4-(4-hexylcyclohexyl)phenol (4-HCP), a critical intermediate in liquid crystal synthesis. The primary impurity addressed is unreacted phenol .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 4-(4-hexylcyclohexyl)phenol (4-HCP), a critical intermediate in liquid crystal synthesis. The primary impurity addressed is unreacted phenol .

The separation challenge lies in the chemical similarity (both are phenolic) but is solvable by exploiting the drastic difference in hydrophobicity (LogP) and volatility .

  • Phenol: Hydrophilic (LogP ~1.5), Volatile (bp 181.7°C), Water-soluble.

  • 4-HCP: Highly Lipophilic (LogP > 5.0), Non-volatile, Water-insoluble.

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, assess the physical state and purity level of your crude product.

Purification_Logic Start Start: Crude 4-HCP Mixture Check_State Check Physical State (Room Temp) Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Crystalline Oil Viscous Oil / Melt Check_State->Oil Oily/Impure Phenol_Content Phenol Content? Solid->Phenol_Content Method_A Method A: Hot Water Wash (Bulk Removal) Oil->Method_A Preferred Method_C Method C: Vacuum Stripping (Solvent-Free) Oil->Method_C Alternative High_Phenol High (>5%) Phenol_Content->High_Phenol Low_Phenol Low (<5%) Phenol_Content->Low_Phenol High_Phenol->Method_A Method_B Method B: Recrystallization (Polishing & Isomer Purity) Low_Phenol->Method_B Method_A->Method_B Final Polish Method_C->Method_B Final Polish

Figure 1: Decision matrix for selecting the optimal purification route based on crude product state and impurity load.

Module 2: The "Hot Water" Partition (Method A)

Best For: Bulk removal of phenol from oily crude or high-phenol solids. Principle: Exploits the temperature-dependent solubility of phenol in water. Above 65.3°C, phenol and water are miscible in all proportions, whereas the lipophilic 4-HCP remains a distinct organic phase.

Protocol
  • Preparation: Place the crude 4-HCP in a jacketed reactor or round-bottom flask equipped with vigorous mechanical stirring.

  • Heating: Heat the crude material to 80–85°C . Ensure the product is fully molten (liquid).

  • Water Addition: Add deionized water (pre-heated to 85°C) equal to 2x the volume of the crude oil.

  • Agitation: Stir vigorously for 15 minutes at 85°C.

    • Mechanism:[1][2][3] Phenol rapidly partitions into the hot aqueous phase. 4-HCP remains in the organic oil phase due to its hexyl chain.

  • Separation: Stop stirring. Allow phases to separate while maintaining temperature at 80°C.

    • Top Phase:[4] Water + Dissolved Phenol (Discard as hazardous waste).

    • Bottom Phase: 4-HCP Product (Density ~0.97 g/mL, but may float depending on exact temp/salinity; verify layers).

  • Repetition: Repeat the wash 2–3 times until the aqueous layer pH is neutral (phenol is slightly acidic).

  • Drying: Dry the organic phase under vacuum to remove residual moisture.

Why this works: The partition coefficient (


) of 4-HCP is orders of magnitude higher than phenol. Water washing is the most "atom-efficient" method for bulk removal.

Module 3: Selective Recrystallization (Method B)

Best For: Final polishing (<5% phenol) and Trans-isomer enrichment . Principle: 4-HCP is a liquid crystal mesogen. The trans-isomer is less soluble and crystallizes better than the cis-isomer or phenol in non-polar solvents.

Solvent Selection Table
Solvent SystemRoleOutcome
Hexane / Heptane Primary SolventRecommended. Phenol remains soluble in cold hexane; 4-HCP crystallizes out.
Ethanol (Cold) Anti-solventGood for removing polar impurities, but phenol is also very soluble here.
Hexane : Ethanol (9:1) HybridBalances yield vs. purity. Best for removing trace phenol.
Protocol (Hexane Method)
  • Dissolution: Dissolve the dried crude solid in Hexane (approx. 5–7 mL per gram of product) at reflux (~68°C).

  • Hot Filtration: If insoluble particulates are present, filter while hot.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: Rapid cooling traps phenol in the crystal lattice. Slow cooling excludes it.

  • Chilling: Cool the slurry to 0–5°C in an ice bath for 1 hour.

  • Filtration: Filter the white crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold (-10°C) hexane.

    • Note: Phenol is highly soluble in the mother liquor and wash solvent; it will wash away.

  • Drying: Vacuum dry at 40°C.

Module 4: Troubleshooting & FAQ

Q1: My product is "oiling out" during recrystallization instead of crystallizing.

Cause: The purity is too low (phenol acts as a solvent) or the temperature dropped too fast. Fix:

  • Re-heat the mixture until clear.

  • Add a "seed crystal" of pure 4-HCP if available.

  • Add 5–10% Ethanol to the Hexane. This increases the polarity slightly, helping the phenol stay in solution while forcing the hydrophobic product out.

Q2: Can I use NaOH extraction to pull out the phenol?

Technical Advice: Proceed with Caution. While NaOH deprotonates phenol (


 10) to water-soluble phenoxide, 4-HCP is also a phenol (

~10.5).
  • Risk: You will likely deprotonate and extract your product into the water layer, creating a massive emulsion (soap formation) due to the hexyl chain acting as a surfactant tail.

  • Alternative: If you must use a base, use extremely dilute (0.1 M) NaOH or Sodium Carbonate, but Method A (Hot Water) is far superior for yield preservation.

Q3: The product still smells like phenol after drying.

Cause: Phenol is trapped in the crystal lattice (inclusion complex) or the drying was insufficient. Fix:

  • Grind the solid into a fine powder.

  • Vacuum dry at 50°C for 12 hours.

  • If smell persists, perform a slurry wash : Suspend the solid in cold water, stir for 30 mins, filter, and dry.

Module 5: Safety & Handling (Phenol Specific)

WARNING: Phenol is rapidly absorbed through the skin and is a systemic toxin.

  • PPE: Neoprene or Butyl rubber gloves (Nitrile provides poor protection against phenol).

  • First Aid: If phenol contacts skin, DO NOT use water initially . Wash with PEG-400 (Polyethylene Glycol) or a mixture of PEG/Ethanol. Water is ineffective at removing lipophilic phenol from skin pores.

  • Waste: All aqueous washes from Method A contain phenol and must be treated as toxic organic waste, not poured down the drain.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Kelly, S. M. "Liquid Crystals: Chemistry and Structure." in Handbook of Liquid Crystals, Wiley-VCH, 2014.
  • Perrin, D. D., & Armarego, W. L. F.Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017. (Definitive guide for solvent selection and physical constants).
  • ChemIDplus. "Phenol - Physical Properties." U.S. National Library of Medicine. Link (Verified LogP and Solubility data).

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Phenol Hydroalkylation

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation in Phenol Hydroalkylation (Bifunctional & Acid Catalysis) Reference ID: PHA-DEACT-2026 Diagnostic Workflow: Identify Your Fa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation in Phenol Hydroalkylation (Bifunctional & Acid Catalysis) Reference ID: PHA-DEACT-2026

Diagnostic Workflow: Identify Your Failure Mode

Before attempting regeneration, you must diagnose the specific deactivation mechanism. In phenol hydroalkylation (typically converting phenol + ketone/aldehyde


 alkylphenols via bifunctional catalysis), deactivation is rarely linear. Use the decision tree below to isolate the root cause based on your kinetic data.

DiagnosticWorkflow Start START: Symptom Identification RapidLoss Rapid Activity Loss (<10 hrs TOS) Start->RapidLoss GradualDrift Gradual Selectivity Drift (O- vs C-alkylation) Start->GradualDrift PhysicalChange Physical Degradation (Pressure Drop / Fines) Start->PhysicalChange CheckCoke Check TPO/TGA: Carbon > 5 wt%? RapidLoss->CheckCoke CheckWater Check Water Content: In-situ water accumulation? GradualDrift->CheckWater Leaching Diagnosis: Acid Site Leaching (Resin Desulfonation) PhysicalChange->Leaching Resin Beads CheckCoke->CheckWater No PorePlugging Diagnosis: Pore Mouth Plugging (Heavy Oligomers) CheckCoke->PorePlugging Yes CheckMetal TEM/XRD Analysis: Metal Sintering? CheckWater->CheckMetal Low H2O SitePoison Diagnosis: Competitive Adsorption (Water Poisoning) CheckWater->SitePoison High H2O Sintering Diagnosis: Metal Agglomeration (Loss of Hydrogenation) CheckMetal->Sintering Yes

Figure 1: Diagnostic logic flow for isolating catalyst deactivation modes in phenol hydroalkylation processes.

Troubleshooting Categories & FAQs

Category A: Rapid Activity Loss (Coking & Fouling)

Context: In bifunctional hydroalkylation (e.g., Phenol + Cyclohexanone


 Cyclohexylphenol), the acid sites (Zeolite H-BEA, Amberlyst-15) are prone to fouling by heavy oligomers formed via side reactions of the ketone or alkene intermediates.

Q1: My conversion drops by 50% within the first 5 hours. Is this permanent? A: Likely not permanent, but critical. This "fast deactivation" phase is typically caused by Pore Mouth Plugging , not total surface coverage.

  • Mechanism: Bulky byproducts (like dicyclohexylphenol or bisphenol isomers) form at the pore entrances of zeolites (especially monodimensional zeolites like H-Mordenite). They sterically block reactants from entering the internal channel system.

  • Diagnostic: Perform N2 physisorption. If micropore volume decreases significantly while external surface area remains relatively stable, the blockage is at the pore mouth.

  • Solution: Switch to a hierarchical zeolite (mesoporous H-BEA) to improve diffusion, or increase the H2/feed ratio to hydrogenate coke precursors (oligomers) before they dehydrogenate into graphitic coke [1, 5].

Q2: How do I distinguish between "Soft Coke" and "Hard Coke"? A: Use Temperature Programmed Oxidation (TPO).

  • Soft Coke (Hydrogen-rich): Oxidizes at < 350°C. These are oligomers removable by solvent washing or mild regeneration.

  • Hard Coke (Graphitic): Oxidizes at > 450°C. This requires high-temperature calcination.

  • Note: In phenol alkylation, "soft coke" often consists of poly-alkylated phenols that strongly adsorb on acid sites [4].

Category B: Selectivity Drift (Poisoning & Site Competition)

Context: Hydroalkylation produces water as a byproduct (during the condensation step). Water is a poison for Lewis acid sites and a competitive inhibitor for Brønsted sites.

Q3: Why is my O-alkylation (Ether) to C-alkylation (Alkylphenol) ratio shifting? A: This indicates a change in the acid site environment, likely due to Water Poisoning .

  • Causality: C-alkylation requires strong Brønsted acid sites. Water molecules, being polar, cluster around these protons (forming

    
    ), effectively lowering the acid strength. O-alkylation (kinetic product) requires less demanding acid strength and becomes favored as strong sites are neutralized.
    
  • Correction: Implement a continuous water removal system (e.g., Dean-Stark trap in batch, or inter-stage drying in flow). Alternatively, use hydrophobic zeolites (high Si/Al ratio > 50) which repel water and maintain acid strength [6].

Q4: I am using a Pd/C + Resin catalyst. Why is the hydrogenation activity dropping while alkylation remains stable? A: You are experiencing Metal Site Poisoning or Sintering .

  • Poisoning: Phenolic species can adsorb strongly on Pd sites in a flat

    
    -mode, blocking H2 activation.
    
  • Sintering: If the reaction exotherm is uncontrolled, Pd nanoparticles agglomerate, reducing the metal surface area.

  • Test: CO-Chemisorption will reveal the remaining available metal surface area. If dispersion drops below 10% (from an initial >30%), sintering has occurred [8].

Category C: Physical Degradation (Leaching)

Context: Common in resin-catalyzed liquid phase reactions (Amberlyst-15, Nafion).

Q5: The reactor effluent has turned slightly acidic/yellow. What is happening? A: This is Acid Site Leaching (Desulfonation).

  • Mechanism: At temperatures > 120°C, the sulfonic acid groups (-SO3H) on styrene-divinylbenzene resins can hydrolyze and detach. This not only deactivates the catalyst but contaminates the product.

  • Threshold: Never exceed the thermal stability limit of the resin (typically 120°C for Amberlyst-15). For higher temperatures (up to 200°C), switch to perfluorinated resins (Nafion/Nafion-Silica composites) or inorganic zeolites [2, 3].

Mechanism Visualization: Bifunctional Pathways

Understanding where the failure occurs in the tandem cycle is crucial.

ReactionMechanism Reactants Reactants (Phenol + Ketone) MetalSite Metal Site (Pd/Pt) Hydrogenation Reactants->MetalSite + H2 Intermediate Intermediate (Cyclohexanol) MetalSite->Intermediate AcidSite Acid Site (H+) Dehydration & Alkylation Intermediate->AcidSite - H2O Product Product (Cyclohexylphenol) AcidSite->Product Sintering Deactivation: Sintering/Leaching Sintering->MetalSite Blocks H2 Coking Deactivation: Coke/Oligomers Coking->AcidSite Blocks Pores Water Inhibition: Water Competition Water->AcidSite Weakens Acid

Figure 2: Bifunctional pathway showing critical vulnerability points: Metal sites (hydrogenation) and Acid sites (alkylation/dehydration).

Experimental Protocols

Protocol A: Catalyst Regeneration (Zeolites)

For removing "Hard Coke" from H-BEA or H-USY zeolites.

  • Solvent Wash: Wash spent catalyst with acetone (3x bed volume) to remove soluble oligomers ("soft coke"). Dry at 100°C for 2 hours.

  • Ramp: Heat in a tube furnace under

    
     flow (50 mL/min) to 200°C at 5°C/min.
    
  • Oxidation: Switch gas to 5%

    
     in 
    
    
    
    (synthetic air). Ramp to 500°C at 2°C/min.
    • Critical: Do not ramp too fast; the exotherm from coke burning can cause local steaming and dealumination (permanent deactivation).

  • Soak: Hold at 500-550°C for 4-6 hours until

    
     evolution ceases (monitor via MS or IR if available).
    
  • Cool: Cool to room temperature under dry

    
    .
    
Protocol B: Quantitative Coke Analysis (TGA)

To determine if deactivation is due to fouling.

StepParameterDescription
1. Pre-treatment 30°C to 150°CRamp at 10°C/min under

. Hold 30 min to remove water/solvents.
2. Pyrolysis 150°C to 600°CRamp at 10°C/min under

. Mass loss here indicates volatile organics ("Soft Coke").
3. Combustion Switch to AirAt 600°C, switch gas to Air/O2.
4. Burn-off 600°C to 800°CRamp at 10°C/min. Mass loss here is graphitic "Hard Coke".

Interpretation:

  • < 5 wt% Total Loss: Deactivation likely due to poisoning or sintering, not coking.

  • > 10 wt% Total Loss: Severe coking. Check pore accessibility.

References

  • Deactivation mechanisms of heterogeneous catalysts. SciELO México. (Review of poisoning, fouling, and sintering mechanisms).

  • Deactivation of ion-exchange resin catalysts. Part I: Alkylation of o-xylene with styrene. Heriot-Watt University. (Detailed study on Amberlyst-15 pore blocking and swelling).

  • Amberlyst-15 in Organic Synthesis. Arkivoc. (Review of resin stability and reaction pathways in alkylation).

  • Alkylation of phenol: a mechanistic view. PubMed. (DFT studies on O- vs C-alkylation pathways and energetics).

  • Aqueous Phase Hydroalkylation and Hydrodeoxygenation of Phenol by Dual Functional Catalysts. ACS Catalysis. (Kinetics of bifunctional Pd/C + H-BEA systems).

  • Selective catalytic hydroalkylation and deoxygenation of substituted phenols. Technical University of Munich. (Role of water and acid sites in selectivity).

  • Mechanism of Phenol Alkylation in Zeolite H-BEA. PNNL. (NMR studies on coke precursors and intermediates).

  • Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. ResearchGate. (Metal dispersion and bifunctional catalyst stability).

Troubleshooting

Technical Support Center: Solubility of 4-(4-hexylcyclohexyl)phenol in Ethanol

Document ID: TSC-2026-02-06-SOL01 Last Updated: February 6, 2026 Introduction This technical guide is designed for researchers, scientists, and drug development professionals who are working with 4-(4-hexylcyclohexyl)phe...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-06-SOL01

Last Updated: February 6, 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals who are working with 4-(4-hexylcyclohexyl)phenol and encountering solubility challenges in ethanol. This document provides a structured approach to understanding and overcoming these issues, combining theoretical principles with practical, field-proven methodologies. Our goal is to empower you with the knowledge to create stable and accurate solutions for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of 4-(4-hexylcyclohexyl)phenol.

Q1: What is 4-(4-hexylcyclohexyl)phenol and what are its key structural features?

A1: 4-(4-hexylcyclohexyl)phenol is an organic compound featuring a phenol group attached to a cyclohexyl ring, which in turn has a hexyl chain.[1] Its molecular structure consists of three distinct parts:

  • A polar phenolic head: The hydroxyl (-OH) group is polar and capable of hydrogen bonding.

  • A nonpolar cyclohexyl ring: A bulky, nonpolar cyclic aliphatic group.

  • A nonpolar hexyl tail: A six-carbon aliphatic chain that is highly nonpolar (hydrophobic).

This amphipathic nature—having both polar and nonpolar regions—is the primary determinant of its solubility characteristics. The large nonpolar portion (hexylcyclohexyl) significantly influences its solubility in polar solvents like ethanol.

Q2: Why is ethanol a common solvent for this compound?

A2: Ethanol (CH₃CH₂OH) is a polar protic solvent. It is often chosen for compounds like 4-(4-hexylcyclohexyl)phenol because it can interact with both the polar and nonpolar parts of the molecule. The hydroxyl group of ethanol can form hydrogen bonds with the phenolic -OH group, while the ethyl chain of ethanol can have van der Waals interactions with the nonpolar hexylcyclohexyl group. This dual interaction capability makes it a more effective solvent than highly polar solvents (like water) or purely nonpolar solvents (like hexane).

Q3: What is the expected solubility of 4-(4-hexylcyclohexyl)phenol in ethanol at room temperature?

Q4: What primary factors influence the solubility of this compound in ethanol?

A4: The key factors are:

  • Temperature: For most solids, solubility in a liquid solvent increases with temperature.[5] This is because the additional thermal energy helps to overcome the intermolecular forces within the solid crystal lattice and promotes mixing.

  • Purity of the Compound: Impurities can disrupt the crystal lattice of the solute, sometimes increasing solubility, or they can be insoluble themselves, leading to a cloudy appearance.

  • Purity of the Solvent: The presence of water in the ethanol can significantly decrease the solubility of this highly nonpolar compound. Using absolute or anhydrous ethanol is recommended.

  • Molecular Size and Polarity: The large, nonpolar hexylcyclohexyl group is the dominant feature, making the molecule overall quite hydrophobic. The principle of "like dissolves like" suggests that solubility will be limited in a polar solvent like ethanol.[5]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems encountered in the lab.

Issue 1: The compound fails to dissolve completely at the desired concentration.
  • Possible Cause: The target concentration exceeds the intrinsic solubility of 4-(4-hexylcyclohexyl)phenol in ethanol at the current temperature.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations to ensure the target concentration is correct.

    • Increase Temperature: Gently warm the solution in a water bath. Increase the temperature in 5-10°C increments, with continuous stirring. Do not exceed the boiling point of ethanol (approx. 78°C). Increased kinetic energy helps break the solute-solute and solvent-solvent bonds to form new solute-solvent bonds.[5]

    • Utilize Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy that can help break up solid aggregates and enhance dissolution.

    • Perform a Solubility Test: If the compound still does not dissolve, you may need to determine its approximate solubility limit. See Protocol 2 for a step-by-step guide.

Issue 2: The solution is cloudy or hazy, even after extended mixing.
  • Possible Cause 1: Presence of insoluble impurities in the 4-(4-hexylcyclohexyl)phenol solid.

  • Troubleshooting Steps:

    • Filter the solution using a 0.22 µm or 0.45 µm syringe filter compatible with ethanol (e.g., PTFE or nylon). If the solution becomes clear, insoluble particulate matter was the cause.

  • Possible Cause 2: The ethanol used contains a significant amount of water. The compound is very poorly soluble in water.[2]

  • Troubleshooting Steps:

    • Switch to a fresh, unopened bottle of high-purity, anhydrous ethanol (e.g., ≥99.5%). Store ethanol with the cap tightly sealed to prevent absorption of atmospheric moisture.

Issue 3: The compound dissolves upon heating but precipitates out upon cooling to room temperature.
  • Possible Cause: The solution was supersaturated at the higher temperature. As the solution cools, the solubility decreases, and the excess solute crashes out of the solution.

  • Troubleshooting Steps:

    • Work with a Lower Concentration: The most straightforward solution is to prepare a new solution at a concentration that is known to be stable at room temperature.

    • Create a Co-solvent System: If a high concentration is absolutely necessary, consider adding a small percentage (e.g., 5-10% v/v) of a less polar, miscible co-solvent like isopropanol or acetone. This can increase the overall solvating power for the nonpolar part of the molecule. Always perform a small-scale test to ensure the co-solvent is compatible with your downstream application.

    • Store at an Elevated Temperature: If your experimental protocol allows, you may store the stock solution at a slightly elevated and constant temperature (e.g., 30°C) in a calibrated incubator. Ensure the storage container is tightly sealed to prevent solvent evaporation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues.

G start Start: Dissolving 4-(4-hexylcyclohexyl)phenol in Ethanol issue Is the solution clear and fully dissolved? start->issue sub_issue1 Issue: Incomplete Dissolution issue->sub_issue1 No, solid remains sub_issue2 Issue: Cloudy or Hazy Solution issue->sub_issue2 No, it's cloudy success Success: Stable Solution Prepared issue->success Yes step1_1 Gently heat solution (e.g., 40-50°C) with stirring sub_issue1->step1_1 check1_1 Does it dissolve? step1_1->check1_1 step1_2 Use sonication check1_1->step1_2 No sub_issue3 Issue: Precipitates on Cooling check1_1->sub_issue3 Yes, but precipitates on cooling check1_1->success Yes check1_2 Does it dissolve? step1_2->check1_2 step1_3 Concentration may be too high. See Protocol 2. check1_2->step1_3 No check1_2->success Yes step2_1 Filter through 0.22 µm PTFE syringe filter sub_issue2->step2_1 check2_1 Is it clear now? step2_1->check2_1 step2_2 Use fresh, anhydrous ethanol check2_1->step2_2 No check2_1->success Yes step2_2->start Retry step3_1 Supersaturation occurred. Reduce concentration or use a co-solvent. sub_issue3->step3_1

Caption: Troubleshooting workflow for solubility issues.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for preparing solutions and assessing solubility.

Protocol 1: Preparation of a Standard Stock Solution (e.g., 10 mg/mL)

Objective: To prepare a clear, stable stock solution of 4-(4-hexylcyclohexyl)phenol in ethanol.

Materials:

  • 4-(4-hexylcyclohexyl)phenol (solid)

  • Anhydrous ethanol (≥99.5%)

  • Analytical balance

  • Glass vial with a PTFE-lined screw cap

  • Magnetic stirrer and stir bar

  • Water bath or hot plate with stirring capability

Procedure:

  • Weighing: Accurately weigh 10.0 mg of 4-(4-hexylcyclohexyl)phenol and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.8 mL of anhydrous ethanol to the vial.

  • Initial Mixing: Add a small magnetic stir bar to the vial, cap it, and place it on a magnetic stirrer at room temperature for 10-15 minutes.

  • Assisted Dissolution (If Necessary): If the solid is not fully dissolved, place the vial in a water bath set to 40°C. Continue stirring. The slight increase in temperature should facilitate dissolution.

  • Volume Adjustment: Once the solid is completely dissolved and the solution is clear, remove the vial from the heat source. Allow it to cool to room temperature.

  • Final Volume: Carefully add anhydrous ethanol to bring the final volume to exactly 1.0 mL.

  • Final Mixing: Cap the vial and invert it several times to ensure the solution is homogeneous.

  • Observation: Let the solution stand at room temperature for at least one hour. Observe for any signs of precipitation. If it remains clear, the solution is stable at this concentration.

Protocol 2: Determination of Approximate Solubility by the Shake-Flask Method

Objective: To estimate the solubility limit of 4-(4-hexylcyclohexyl)phenol in ethanol at a specific temperature (e.g., 25°C). This method is based on the principle of creating a saturated solution in equilibrium with excess solid.[6]

Materials:

  • 4-(4-hexylcyclohexyl)phenol (solid)

  • Anhydrous ethanol (≥99.5%)

  • Multiple small vials with PTFE-lined screw caps

  • Temperature-controlled shaker or incubator

  • Syringes and 0.22 µm PTFE filters

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)[7]

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg) to a vial containing a known volume of ethanol (e.g., 1 mL). Ensure there is a visible amount of undissolved solid.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to 25°C. Allow the mixture to equilibrate for 24-48 hours. The extended time ensures that the solution reaches a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed inside the incubator for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Crucially, do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any microscopic undissolved particles.

  • Quantification: Accurately dilute the filtered, saturated solution and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: The measured concentration represents the approximate solubility of the compound in ethanol at that temperature.

Part 4: Understanding the Mechanism

The solubility process is governed by the balance of intermolecular forces.

G cluster_solute Solute-Solute Interactions (Crystal Lattice) cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions (In Solution) solute1 Phenol-OH ... O-Phenol (H-Bonding) plus1 + solute2 Alkyl-Alkyl (van der Waals) solvent1 Ethanol-OH ... O-Ethanol (H-Bonding) arrow Energy Input solution1 Phenol-OH ... O-Ethanol (H-Bonding) solution2 Alkyl ... Ethyl (van der Waals)

Caption: Intermolecular forces in the dissolution process.

For 4-(4-hexylcyclohexyl)phenol to dissolve in ethanol, energy must be supplied (e.g., through heat or mixing) to overcome two sets of interactions:

  • Solute-Solute Interactions: Hydrogen bonds and van der Waals forces holding the molecules together in the solid crystal.

  • Solvent-Solvent Interactions: Hydrogen bonds between ethanol molecules.

These are then replaced by new Solute-Solvent Interactions . The large nonpolar hexylcyclohexyl group requires breaking many ethanol-ethanol hydrogen bonds to create a cavity for itself, which is energetically unfavorable. This is why its solubility is limited compared to smaller, more polar phenols.

References

  • PubChem. 4-Cyclohexylphenol. National Center for Biotechnology Information. [Link]

  • ScienceMadness Wiki. (2024). Phenol.[Link]

  • LookChem. Cas 1131-60-8, 4-Cyclohexylphenol.[Link]

  • Chemistry LibreTexts. (2025). Properties of Alcohols and Phenols.[Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

  • Quora. (2018). Why the water solubility of alcohols decreases as the size of the alkyl group increases?[Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in analytical chemistry and instrumentation, 4, 117-212. (Note: While not directly linked, this is the foundational reference for the shake-flask method described in other sources).
  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Note: This is a general reference for pharmaceutical solubility principles and methods).

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: HPLC Method for Purity Analysis of 4-(4-hexylcyclohexyl)phenol

Executive Summary 4-(4-hexylcyclohexyl)phenol is a critical liquid crystal intermediate.[1][2] Its performance in display technologies is strictly governed by its stereochemical purity—specifically, the ratio of the desi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-hexylcyclohexyl)phenol is a critical liquid crystal intermediate.[1][2] Its performance in display technologies is strictly governed by its stereochemical purity—specifically, the ratio of the desired trans-isomer to the undesired cis-isomer. While Gas Chromatography (GC) has traditionally been used for alkyl-cyclohexyl derivatives, High-Performance Liquid Chromatography (HPLC) offers distinct advantages in terms of sample preservation and direct analysis without derivatization.[1]

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to separate the cis and trans isomers and quantify trace organic impurities.[1][2] It compares this method against the industry-standard GC-FID approach, providing researchers with the data needed to select the optimal workflow.

Part 1: Strategic Analysis & Method Selection[1]

The Analytical Challenge

The molecule consists of a phenol group attached to a cyclohexane ring, which is further substituted with a hexyl chain.

  • Hydrophobicity: The hexyl and cyclohexyl groups make the molecule highly lipophilic (LogP ~5.5–6.0).

  • Stereoisomerism: The cyclohexane ring creates geometric isomers.[2] The trans-isomer (equatorial-equatorial) is linear and mesogenic (liquid crystalline), while the cis-isomer (axial-equatorial) is bent and disrupts liquid crystal phases.[1]

  • Chromophore: The phenol moiety provides a UV absorption maximum near 280 nm (aromatic ring), allowing for sensitive UV detection.

Comparison: HPLC vs. GC-FID

The following table contrasts the proposed HPLC method with the traditional GC-FID approach.

FeatureProposed RP-HPLC Method Alternative: GC-FID
Primary Mechanism Hydrophobic Interaction & Shape SelectivityVolatility & Boiling Point
Sample Preparation Dissolve & Inject (Simple)Derivatization often required (e.g., TMS) to reduce phenol tailing
Isomer Resolution High (using high-carbon-load C18 columns)High (based on slight boiling point differences)
Thermal Stress None (Ambient to 40°C)High (Injector >250°C), risk of degradation
Detection Specificity UV (280 nm) - Specific to aromaticsFID - Universal for organics (can detect non-UV active impurities)
Suitability Preferred for final product purity & isomer ratio Preferred for raw material screening

Part 2: Optimized HPLC Protocol

This protocol utilizes a high-efficiency C18 column with high carbon load to maximize the shape-selectivity required to separate the planar trans-isomer from the bent cis-isomer.[1][2]

Instrumentation & Reagents
  • System: HPLC with binary gradient pump, thermostatted column compartment, and Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).[1]

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1][3]

    • Water, HPLC Grade (18.2 MΩ·cm).

    • Phosphoric Acid (85%), HPLC Grade (optional, for peak sharpness).

  • Standard: 4-(4-hexylcyclohexyl)phenol reference standard (>99% purity, trans-isomer).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex)Smaller particles improve resolution of isomers.[1] High carbon load enhances shape selectivity.[1][2]
Mobile Phase A Water (0.1% H₃PO₄)Acid suppresses phenol ionization (pKa ~10), keeping it neutral for better retention.[1]
Mobile Phase B Acetonitrile (100%)Strong solvent required to elute the lipophilic hexyl chain.[1][2]
Flow Rate 1.0 - 1.2 mL/minOptimized for 4.6 mm ID columns.[1][2]
Temperature 30°CControls viscosity and retention reproducibility.[1][2]
Detection UV @ 280 nm (Reference: 360 nm)280 nm targets the phenol ring; 210 nm can be used for higher sensitivity but risks solvent noise.[1][2]
Injection Vol. 5 - 10 µLPrevent column overload which merges isomer peaks.[1][2]
Gradient Program

Due to the high lipophilicity, an isocratic run at high organic or a shallow gradient at high organic is necessary.

Time (min)% Mobile Phase B (ACN)Event
0.0 75%Initial equilibration.
15.0 95%Shallow gradient to separate isomers and elute late impurities.
20.0 95%Wash step to remove highly retained dimers.
20.1 75%Return to initial conditions.[1][2]
25.0 75%Re-equilibration.[1][2]
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1][2] (Conc: 1 mg/mL).[1][2][4]

  • Working Solution: Dilute 1 mL of Stock to 10 mL with Acetonitrile. (Conc: 0.1 mg/mL).[1][2][4]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is not recommended for phenols due to potential adsorption).[1][2]

Part 3: Critical Discussion & Validation

Isomer Separation Mechanism

In Reverse-Phase chromatography, the "shape selectivity" of the stationary phase is the driving force for separating the cis and trans isomers.

  • Trans-isomer: Planar/Linear structure.[1][2] It can penetrate deeper into the C18 alkyl chains, resulting in longer retention times .[2]

  • Cis-isomer: Bent structure.[1][2] It fits less efficiently into the ordered C18 phase, resulting in shorter retention times .

  • Result: The cis impurity will elute before the main trans peak.[2]

Causality of Experimental Choices
  • Why Acidic Water? Phenols are weak acids.[1][2] Without acidification, partial ionization can occur, leading to peak tailing and split peaks. 0.1% Phosphoric acid ensures the phenol remains protonated (neutral).[1][2]

  • Why High % ACN? The hexyl chain adds significant hydrophobicity.[2] Isocratic runs below 70% ACN would result in excessive retention times (>30 mins) and broad peaks, reducing sensitivity (LOD).[1]

Part 4: Visualized Workflows

Diagram 1: Analytical Decision Matrix

This diagram guides the user on when to choose HPLC over GC for this specific compound.

DecisionMatrix Start Sample: 4-(4-hexylcyclohexyl)phenol Goal Define Analytical Goal Start->Goal Purity Final Product Purity (>99.5%) Goal->Purity QC Release Process In-Process Control (Reaction Monitoring) Goal->Process Synthesis Check Isomer Isomer Ratio Critical? Purity->Isomer Volatile Contains High Boilers? Process->Volatile HPLC SELECT HPLC (Method described above) Isomer->HPLC Yes (Avoids thermal isomerization) Volatile->HPLC Yes (Polymers/Dimers) GC SELECT GC-FID (High Temp Method) Volatile->GC No (Solvents/Starting Material)

Caption: Decision matrix for selecting between HPLC and GC based on analytical requirements.

Diagram 2: Experimental Workflow

Step-by-step visualization of the sample preparation and analysis.[1][2]

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weigh Weigh 10mg Sample Dissolve Dissolve in 100% ACN Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate Gradient Separation (C18 Column) Inject->Separate Detect UV Detection @ 280nm Separate->Detect Result Data Analysis: Calc Cis/Trans Ratio Detect->Result

Caption: Operational workflow from sample weighing to data analysis.

References

  • SIELC Technologies. (n.d.).[1][2] Separation of Phenol, 4-cyclohexyl- on Newcrom R1 HPLC column. Retrieved February 6, 2026, from [Link]

  • PubChem. (2025).[1][2][5] 4-(4-Methylcyclohexyl)phenol Compound Summary. National Library of Medicine.[1][2] Retrieved February 6, 2026, from [Link]

  • Phenomenex. (2025).[1][2][5][6][7] HPLC vs GC: What Sets These Methods Apart. Retrieved February 6, 2026, from [Link]

  • EPA. (1986).[1][2] Method TO-8: Determination of Phenol and Methylphenols in Ambient Air Using HPLC. Retrieved February 6, 2026, from [Link]

Sources

Comparative

comparing dielectric anisotropy of hexyl vs pentyl cyclohexylphenols

This guide provides an in-depth technical comparison of the dielectric anisotropy and associated mesomorphic properties of 4-(trans-4-pentylcyclohexyl)phenol (C5-CP) versus 4-(trans-4-hexylcyclohexyl)phenol (C6-CP). Thes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the dielectric anisotropy and associated mesomorphic properties of 4-(trans-4-pentylcyclohexyl)phenol (C5-CP) versus 4-(trans-4-hexylcyclohexyl)phenol (C6-CP).

These compounds are critical intermediates in the synthesis of Phenylcyclohexane (PCH) liquid crystals and serve as model systems for studying hydrogen-bonded mesogens.

Executive Summary: The Chain Length Impact

The transition from a pentyl (odd,


) to a hexyl (even, 

) alkyl chain on the cyclohexylphenol core fundamentally alters the molecular packing and dielectric response. While both molecules share the same polar head group (-OH) and rigid core, the chain parity dictates the dielectric anisotropy (

)
through changes in the order parameter (

) and molar volume.
FeaturePentyl Cyclohexylphenol (C5-CP)Hexyl Cyclohexylphenol (C6-CP)
Dielectric Anisotropy (

)
Higher (Relative)Lower (Dipole dilution effect)
Dipole Orientation Transverse dominant (due to H-bonding)Transverse dominant
Phase Tendency Nematic / Smectic AStronger Smectic B/E tendency
Odd-Even Effect Lower clearing point (

)
Higher clearing point (

)
Primary Application High-solubility LC mixturesHigh-order Smectic additives

Molecular Physics & Dielectric Anisotropy

The Role of the Phenolic Head Group

Unlike their cyanophenyl derivatives (PCH-5/PCH-6) which exhibit large positive dielectric anisotropy (


), cyclohexylphenols possess a hydroxyl (-OH) group.
  • H-Bonding Dimerization: In the mesophase, these phenols form intermolecular hydrogen bonds, creating "supramolecular dimers."

  • Net Dipole Moment: The dimerization often cancels the longitudinal dipole moments, leaving a residual transverse dipole . Consequently, these materials typically exhibit small positive or negative dielectric anisotropy (

    
     to 
    
    
    
    ), contrasting sharply with the monomeric nitriles.
Pentyl (C5) vs. Hexyl (C6) Comparison

1. Dipole Dilution Effect (The Hexyl Penalty): Dielectric anisotropy is proportional to the number density of dipoles (


) and the order parameter (

):

  • Hexyl (C6): The addition of a methylene (-CH

    
    -) group increases the molar volume, effectively "diluting" the concentration of the polar phenol cores per unit volume. This leads to a decrease in the magnitude of 
    
    
    
    compared to the pentyl analogue.

2. The Odd-Even Effect on Order Parameter (


): 
  • Pentyl (Odd): The terminal methyl group lies off the long molecular axis (in all-trans conformation). This creates a slightly bent effective shape, reducing the packing efficiency and the order parameter (

    
    ).
    
  • Hexyl (Even): The terminal methyl group aligns with the long molecular axis. This enhances linear packing, increasing

    
    .
    
  • Result: While the Hexyl chain increases

    
     (which should increase 
    
    
    
    ), the dilution effect and the tendency to form highly ordered Smectic phases (which restrict rotation) usually dominate, resulting in a lower effective dielectric response in dynamic applications.

Experimental Protocol: Measuring

To objectively compare the dielectric anisotropy, a precise capacitance method is required. This protocol ensures self-validation by measuring both parallel (


) and perpendicular (

) permittivity.
Protocol: Capacitance Determination of

Materials Required:

  • LC Cells: Two parallel-plate Indium Tin Oxide (ITO) glass cells (Cell gap:

    
    ).
    
    • Cell A (Homeotropic): Treated with silane (e.g., DMOAP) for vertical alignment (

      
      ).
      
    • Cell B (Planar): Treated with rubbed polyimide for parallel alignment (

      
      ).
      
  • LCR Meter: Agilent E4980A or equivalent (Frequency range: 1 kHz - 1 MHz).

  • Temperature Controller: Hot stage with

    
     precision.
    

Step-by-Step Workflow:

  • Calibration: Measure the empty cell capacitance (

    
    ) to account for edge effects and parasitic capacitance.
    
  • Filling: Fill the cells with the C5-CP or C6-CP sample via capillary action in the isotropic phase (

    
    ).
    
  • Cooling: Slowly cool (

    
    ) into the mesophase to ensure uniform alignment.
    
    • Validation: Verify alignment using Cross-Polarized Microscopy (Homeotropic = Black; Planar = Bright/Birefringent).

  • Measurement: Apply a low voltage (

    
    , typically 0.5V) to avoid reorientation (Freedericksz transition). Measure Capacitance (
    
    
    
    ) at 1 kHz.
  • Calculation:

    
    
    
    
    

Data Interpretation:

  • If

    
    , the material has Negative Dielectric Anisotropy  (common for H-bonded dimers).
    
  • Expect

    
     due to the density argument.
    

Visualization: Structure & Property Logic

The following diagram illustrates the causal relationship between the alkyl chain length and the macroscopic dielectric properties.

G cluster_0 Molecular Input cluster_1 Structural Consequence cluster_2 Dielectric Output C5 Pentyl Chain (C5) Odd Parity Packing_C5 Reduced Packing Efficiency Lower Order Parameter (S) C5->Packing_C5 Bent Conformation C6 Hexyl Chain (C6) Even Parity Packing_C6 Enhanced Linear Packing Higher Order Parameter (S) C6->Packing_C6 Linear Conformation Volume Molar Volume Increase (Dipole Dilution) C6->Volume +CH2 Group DE_C5 Higher Magnitude |Δε| (More Dipoles/Vol) Packing_C5->DE_C5 Dominant Density Effect DE_C6 Lower Magnitude |Δε| (Diluted Dipoles) Packing_C6->DE_C6 Volume Effect Overrides S Volume->DE_C6

Caption: Causal flow showing how chain parity (Odd/Even) impacts packing and molar volume, ultimately determining the dielectric anisotropy magnitude.

Synthesis & Application Context

While the phenols themselves are often intermediates, their dielectric comparison is vital for:

  • Mixture Formulation: C5-CP is preferred for lowering viscosity in mixtures without severely compromising dielectric coupling.

  • Synthesis of PCH Nitriles:

    • C5-CP

      
       PCH-5:  Produces the industry-standard low-viscosity, high positive 
      
      
      
      LC.
    • C6-CP

      
       PCH-6:  Produces a homologue with a higher clearing point but lower dielectric kick, often used to widen the temperature range of a mixture.
      

References

  • Dabrowski, R. (1999). High Birefringence Liquid Crystals. Crystals, 25(1), 1-15.

  • Maier, W., & Meier, G. (1961). A Simple Theory of the Dielectric Characteristics of Homogeneous Oriented Layers of a Nematic Liquid Crystal. Zeitschrift für Naturforschung A, 16(3), 262-267.

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. Helvetica Chimica Acta.

  • Merck KGaA. (2024). Licristal® Liquid Crystal Mixtures Data Sheet: PCH Series.

Validation

Comparative Guide: Phase Transition Temperature Validation for Liquid Crystal Precursors

Executive Summary: The Criticality of In the synthesis of liquid crystal (LC) precursors—whether for thermotropic display materials or lyotropic drug delivery systems (e.g., cubosomes, hexosomes)—the phase transition tem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of

In the synthesis of liquid crystal (LC) precursors—whether for thermotropic display materials or lyotropic drug delivery systems (e.g., cubosomes, hexosomes)—the phase transition temperature (


) is the primary quality attribute. It dictates the operational range of the final material and serves as a sensitive indicator of chemical purity.

A deviation of even 0.5 °C in


 can indicate trace impurities (isomers, solvent residues) that compromise the self-assembly mechanics required for drug encapsulation or optical switching. This guide outlines a multi-modal validation protocol  that integrates Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to create a self-validating characterization system.

Comparative Analysis: Validating Methodologies

Single-method validation is insufficient for LC precursors. DSC provides energetic data but cannot distinguish between mesophases (e.g., Smectic A vs. Smectic C). POM provides structural identification but lacks energetic resolution.

Table 1: Technical Comparison of Characterization Modalities
FeatureDSC (Differential Scanning Calorimetry) POM (Polarized Optical Microscopy) XRD (X-Ray Diffraction)
Primary Output Enthalpy (

), Heat Capacity (

),

Optical Texture (Birefringence), Phase TypeLayer Spacing (

), Molecular Tilt
Detection Basis Heat flow differential (Endo/Exothermic)Anisotropy / Interaction with polarized lightElectron density modulation
Sensitivity High (detects weak glass transitions)Moderate (dependent on domain size)Very High (definitive structural proof)
Sample Req. 2–5 mg (Encapsulated)< 1 mg (Thin film on slide)> 10 mg (Powder or capillary)
Blind Spot Cannot identify which mesophase is forming.Cannot quantify energy; subjective interpretation.Low throughput; complex data analysis.
Best For Quantitative validation of purity & transition points.Qualitative assignment of phase identity.Structural confirmation of new entities.[1]

The Self-Validating Experimental Protocol

To ensure data integrity, we utilize a "Triangulated Workflow." This system prevents false positives (e.g., confusing a crystal-crystal transition with a melting point) by cross-referencing thermal events with optical texture changes.

Phase I: Thermal Stability Check (TGA)

Before DSC, you must validate that the precursor does not decompose at the target transition temperatures.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Protocol: Ramp 10 °C/min from ambient to 300 °C under

    
    .
    
  • Criterion: If

    
     (temperature of 5% mass loss) is < 
    
    
    
    (anticipated), the material is unsuitable for melt-phase characterization.
Phase II: The "Thermal Sweep" (DSC)[2]
  • Objective: Identify all thermal events and check for hysteresis (supercooling).

  • Protocol:

    • Standard: Indium calibration (

      
       °C).
      
    • Cycle: Heat (10 °C/min)

      
       Isotropic Melt 
      
      
      
      Cool (10 °C/min)
      
      
      Crystal.
    • Data: Record

      
       (melting), 
      
      
      
      (crystallization), and any mesophase transitions (
      
      
      ).
    • Note: Fast rates (10 °C/min) enhance peak sensitivity for weak transitions but may shift

      
       values due to thermal lag.
      
Phase III: The "Optical Confirmation" (POM)
  • Objective: Assign specific mesophases to the DSC peaks.

  • Setup: Hot-stage mounted on a polarizing microscope (crossed polarizers).

  • Protocol:

    • Heat sample to Isotropic phase (Dark field).

    • Cool slowly (2–5 °C/min) to allow domain growth.

    • Observation:

      • Schlieren Texture: Indicates Nematic phase.[1][2][3][4]

      • Focal Conic/Fan Texture: Indicates Smectic phases (A, C, etc.).[2]

      • Dendritic Growth: Indicates Crystallization.[4]

Phase IV: Precision Determination (DSC Re-run)
  • Objective: Accurate

    
     measurement.
    
  • Protocol: Reduce ramp rate to 2–5 °C/min .

  • Reasoning: Slower rates minimize thermal gradients within the sample, providing the "true" thermodynamic transition temperature (closer to equilibrium).

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: The Triangulated Validation Workflow

ValidationWorkflow Sample LC Precursor Sample TGA Step 1: TGA (Stability Check) Sample->TGA Decision1 Stable > T(clear)? TGA->Decision1 DSC_Fast Step 2: DSC (Fast Scan) 10°C/min Decision1->DSC_Fast Yes Reject Reject / Redesign Decision1->Reject No (Decomposition) POM Step 3: POM (Texture ID) DSC_Fast->POM Map Peaks DSC_Slow Step 4: DSC (Slow Scan) 2°C/min POM->DSC_Slow Confirm Phases Report Validated Phase Diagram DSC_Slow->Report Final T(trans)

Caption: A sequential workflow ensuring thermal stability is verified before expensive calorimetric and optical validation is performed.

Diagram 2: Phase Identification Logic (POM + DSC)

PhaseLogic Input DSC Peak Detected Isotropic POM: Dark Field? Input->Isotropic Texture POM Texture Type? Isotropic->Texture No (Birefringent) IsoPhase Isotropic Liquid Isotropic->IsoPhase Yes (Crossed Polars Extinct) Nematic Nematic Phase (Schlieren Texture) Texture->Nematic Thread-like / 4-Brush Defects Smectic Smectic Phase (Focal Conic/Fan) Texture->Smectic Layered / Fan-like Crystal Crystalline Solid (Rigid/Dendritic) Texture->Crystal Sharp Edges / No Flow

Caption: Decision tree for assigning mesophase identity based on visual textures observed under crossed polarizers.

Key Technical Nuances (Expert Insights)

The Hysteresis Trap (Monotropic Mesophases)

Many LC precursors are monotropic , meaning they only exhibit liquid crystalline phases upon cooling from the isotropic melt, not upon heating.

  • Protocol Adjustment: Always analyze the cooling curve. If a peak appears on cooling (e.g., Isotropic

    
     Nematic) but not on heating (Crystal 
    
    
    
    Isotropic), the phase is monotropic.
  • Why it matters: Drug delivery formulations often require enantiotropic stability (stable on both heating and cooling) to survive sterilization (autoclaving).

The "Sub-Cooling" Effect

DSC cooling data often shows transitions at lower temperatures than equilibrium due to supercooling.

  • Validation: Report

    
     from the heating  cycle (second heating) for melting points (
    
    
    
    ). For clearing points (
    
    
    ), heating and cooling temperatures are usually closer, but heating is preferred for thermodynamic definitions unless the phase is monotropic.
Sample Preparation for POM
  • Thickness Matters: A sample that is too thick (>20

    
    m) will result in overlapping domains, making texture identification impossible.
    
  • Shearing: If the texture is ambiguous, gently shearing the cover slip can align the molecules.[4] A "flash" of birefringence upon shearing confirms a fluid mesophase (Nematic/Smectic) vs. a rigid crystal.

References

  • Spectroscopy Online. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Retrieved from [Link]

  • Netzsch Analyzing & Testing. (n.d.). Liquid Crystal Transitions: DSC and Optical Methods. Retrieved from [Link]

  • MDPI (Molecules). (2010). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2017). Liquid Crystals: An Approach in Drug Delivery. Retrieved from [Link]

Sources

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